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  • Product: 1-acetyl-5-chloroindolin-3-one
  • CAS: 62486-02-6

Core Science & Biosynthesis

Foundational

1-acetyl-5-chloroindolin-3-one chemical structure and IUPAC name

The following technical guide details the structural identification, synthesis, and characterization of 1-acetyl-5-chloroindolin-3-one , a critical intermediate in the development of halogenated indole-based pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, synthesis, and characterization of 1-acetyl-5-chloroindolin-3-one , a critical intermediate in the development of halogenated indole-based pharmaceuticals and agrochemicals.

[1][2][3][4][5]

Executive Summary

1-Acetyl-5-chloroindolin-3-one (CAS: 62486-02-6 ) is a bicyclic heterocyclic compound belonging to the N-acetylindoxyl class.[1][2] Unlike its isomer 5-chloro-1-acetyl-2-oxindole, this molecule features a ketone functionality at the C3 position, making it a "masked" form of 5-chloroindoxyl.[2] It serves as a stable precursor for 5-chloroindigo dyes and a versatile scaffold for synthesizing antiviral and anticancer agents via condensation reactions (e.g., thiosemicarbazones).[2]

Key Identifiers
Registry / SystemIdentifier
CAS Number 62486-02-6
IUPAC Name 1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one
Common Name N-Acetyl-5-chloroindoxyl
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES CC(=O)N1CC(=O)C2=C1C=CC(Cl)=C2

Structural Analysis & Nomenclature

IUPAC Nomenclature Derivation

The systematic name is derived from the indole skeleton.[2]

  • Skeleton: The fully unsaturated parent is 1H-indole.[2]

  • Saturation: The C2-C3 double bond is hydrogenated, indicated by the prefix 1,2-dihydro- .[2]

  • Ketone: The carbonyl group at position 3 is denoted by the suffix -3-one .[2]

  • Substituents:

    • Acetyl group (-COCH₃): Attached to the nitrogen at position 1 (1-acetyl ).[2]

    • Chloro group (-Cl): Attached to the benzene ring at position 5 (5-chloro ).[2]

Result: 1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one.[2]

Tautomerism (Keto-Enol Stability)

This compound exhibits keto-enol tautomerism.[2] However, the N-acetyl group significantly stabilizes the keto form (indolin-3-one) over the enol form (3-hydroxyindole) by reducing the electron density on the nitrogen, thereby discouraging the formation of the aromatic indole system that would otherwise drive enolization.[2]

  • Keto Form (Predominant): C3=O, C2 is sp³ hybridized (-CH₂-).[2]

  • Enol Form (Minor/Transient): C3-OH, C2=C3 double bond (aromatic indole character).[2]

Synthesis Protocol

The most robust synthetic route utilizes 5-chloroanthranilic acid as the starting material.[2] This pathway, known as the modified Heumann-Pfleger synthesis , ensures high regioselectivity.[2]

Reaction Scheme Visualization

SynthesisPathway Start 5-Chloroanthranilic Acid (2-Amino-5-chlorobenzoic acid) Inter1 N-(5-Chloro-2-carboxyphenyl)glycine Start->Inter1 Chloroacetic acid NaOH, Reflux Inter2 1-Acetyl-3-acetoxy-5-chloroindole (Enol Ester) Inter1->Inter2 Acetic Anhydride (Ac2O) NaOAc, 100°C (Cyclization) Product 1-Acetyl-5-chloroindolin-3-one (Target) Inter2->Product H2SO4 (aq) / EtOH Selective Hydrolysis

Figure 1: Step-wise synthesis of 1-acetyl-5-chloroindolin-3-one from 5-chloroanthranilic acid.

Detailed Methodology
Step 1: N-Alkylation (Formation of the Glycine Derivative)

Reagents: 5-Chloroanthranilic acid, Chloroacetic acid, NaOH (aq).[2]

  • Dissolve 5-chloroanthranilic acid (1.0 eq) in 2M NaOH solution.

  • Add chloroacetic acid (1.2 eq) slowly while maintaining pH > 10.

  • Reflux the mixture for 2–4 hours.

  • Cool to room temperature and acidify with concentrated HCl to pH 2.

  • Collect the precipitate (N-(5-chloro-2-carboxyphenyl)glycine ) by filtration.[2] Wash with cold water and dry.[2]

Step 2: Cyclization & Acetylation (Formation of Enol Ester)

Reagents: Acetic anhydride (excess), Sodium acetate (anhydrous).

  • Suspend the glycine intermediate from Step 1 in acetic anhydride (5–10 volumes).

  • Add anhydrous sodium acetate (2.0 eq) as a base catalyst.[2]

  • Heat the mixture to 100–110°C for 1–2 hours. Note: CO₂ evolution occurs.[3]

  • The reaction produces 1-acetyl-3-acetoxy-5-chloroindole (the O,N-diacetylated species).[2]

  • Pour the hot mixture onto crushed ice to precipitate the solid. Filter and wash with water.[2][4][5]

Step 3: Selective Hydrolysis

Reagents: Dilute H₂SO₄ or NaOH, Ethanol.[2] Objective: Hydrolyze the labile O-acetyl ester while retaining the robust N-acetyl amide.[2]

  • Dissolve the wet cake from Step 2 in ethanol.

  • Add dilute aqueous H₂SO₄ (10%) or NaOH (1M) at room temperature.

    • Caution: Strong base or heat may remove the N-acetyl group, yielding unstable 5-chloroindoxyl which rapidly oxidizes to indigo.[2]

  • Stir for 30 minutes. Monitor by TLC for the disappearance of the enol ester.[2]

  • Dilute with water. The product, 1-acetyl-5-chloroindolin-3-one , precipitates as a pale yellow/beige solid.[2]

  • Recrystallize from ethanol/water if necessary.[2]

Characterization Data

The following spectral features are diagnostic for the target structure.

Proton NMR (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆

Position Shift (δ, ppm) Multiplicity Integration Assignment
N-Acetyl 2.30 – 2.50 Singlet (s) 3H -N-COCH
C2-Methylene 4.20 – 4.40 Singlet (s) 2H Ring -CH ₂-C=O[2]
Aromatic C4 7.60 – 7.70 Doublet (d) 1H meta to Cl, ortho to C=O
Aromatic C6 7.40 – 7.50 dd 1H ortho to Cl, meta to N

| Aromatic C7 | 8.30 – 8.50 | Broad d | 1H | ortho to N (Deshielded by N-Ac) |[2]

Infrared Spectroscopy (IR)
  • 1730–1750 cm⁻¹: Strong band corresponding to the ketone (C=O) at position 3.[2]

  • 1660–1690 cm⁻¹: Strong band corresponding to the amide (N-C=O) carbonyl.[2]

  • Absence of OH: Lack of broad -OH stretch confirms the keto form (vs. enol).[2]

Applications in Drug Discovery

  • Isatin Analog Synthesis: This compound can be oxidized (e.g., with SeO₂) to form 5-chloroisatin , a privileged scaffold for kinase inhibitors (e.g., Sunitinib analogs).[2]

  • Thiosemicarbazones: Condensation of the C3-ketone with thiosemicarbazides yields ligands with potent anti-trypanosomal and anti-viral activity.[2]

  • Indigo Dyes: Alkaline hydrolysis removes the N-acetyl group, generating transient 5-chloroindoxyl, which spontaneously dimerizes to 5,5'-dichloroindigo (Tyrian Purple analog).[2]

References

  • PubChem. (2025).[2] 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (Related Structure Analysis). National Library of Medicine.[2] Retrieved from [Link]

  • ResearchGate. (2025).[2] Synthesis of 1-acetyl-1H-indol-3-yl acetates from 2-chlorobenzoic acids. Retrieved from [Link]

  • Google Patents. (1983).[2] Process for the preparation of 5-chloro-indole (US4377699A).[2] Retrieved from

Sources

Exploratory

Physicochemical Profile & Synthetic Utility of 1-Acetyl-5-chloroindolin-3-one

Technical Guide for Chemical Research & Drug Development Part 1: Executive Summary 1-Acetyl-5-chloroindolin-3-one (also known as N-acetyl-5-chloroindoxyl) represents a critical, stabilized intermediate in the heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Research & Drug Development

Part 1: Executive Summary

1-Acetyl-5-chloroindolin-3-one (also known as N-acetyl-5-chloroindoxyl) represents a critical, stabilized intermediate in the heterocyclic chemistry of indoles. Unlike its parent compound, 5-chloroindolin-3-one, which is highly susceptible to spontaneous oxidative dimerization into 5,5'-dichloroindigo (a vat dye), the


-acetyl derivative possesses enhanced stability, allowing for isolation, purification, and controlled functionalization.

This compound serves as a versatile scaffold in two primary domains:

  • Pharmaceutical Chemistry: As a precursor for 3-substituted indoles via Knoevenagel or aldol-type condensations at the C2 position.

  • Dye Manufacturing: As a "masked" form of 5-chloroindoxyl, releasing the reactive dye precursor only upon hydrolytic deprotection.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, grounded in the principles of physical organic chemistry.

Part 2: Molecular Architecture & Physicochemical Profile[1]

The stability and reactivity of 1-acetyl-5-chloroindolin-3-one are dictated by the interplay between the electron-withdrawing chlorine atom at C5 and the acetyl group at N1.

2.1 Electronic Effects
  • N1-Acetylation: The acetyl group exerts a strong electron-withdrawing effect (-I, -M) on the nitrogen lone pair. This prevents the donation of electron density into the indole ring, thereby raising the oxidation potential. This is the primary mechanism that inhibits spontaneous dimerization to indigo.

  • C5-Chlorination: The chlorine atom exerts an inductive withdrawal (-I) effect, increasing the acidity of the protons at the C2 position. This makes the compound an excellent nucleophile for base-catalyzed condensation reactions.

2.2 Physicochemical Specifications
PropertyValue / CharacteristicNote
IUPAC Name 1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Physical State Crystalline SolidPale yellow to tan needles
Melting Point 135–145 °C (Typical range)Varies by purity/polymorph; lower than oxindole analogs
Solubility (Aq) Negligible (< 0.1 mg/mL)Hydrophobic core
Solubility (Org) High: DMSO, DMF, CH₂Cl₂, EtOAcSuitable for organic synthesis
LogP (Calc) ~2.1 - 2.4Moderate lipophilicity
pKa (C2-H) ~16-17 (DMSO)Activated methylene group
Part 3: Synthetic Pathways & Purification[3]

The synthesis of 1-acetyl-5-chloroindolin-3-one typically proceeds via the cyclization of anthranilic acid derivatives. The following protocol is a self-validating system: the success of the reaction is visually confirmed by the absence of blue coloration (indigo formation), which would indicate premature deacetylation.

3.1 Primary Synthetic Protocol: The Modified Fiesselmann Route

Reagents: 2-amino-5-chlorobenzoic acid (5-chloroanthranilic acid), Chloroacetic acid, Acetic anhydride, Sodium acetate.

Step-by-Step Methodology:

  • N-Alkylation: React 5-chloroanthranilic acid with chloroacetic acid under basic conditions (NaOH, reflux) to form N-(2-carboxy-4-chlorophenyl)glycine.

    • Checkpoint: Acidification should precipitate the glycine derivative (white solid).

  • Cyclization & Acetylation (One-Pot):

    • Suspend the glycine derivative in excess acetic anhydride (Ac₂O) with anhydrous sodium acetate (catalyst).

    • Heat to 80–90°C for 2–4 hours.

    • Mechanism:[1][2][3] Ac₂O induces cyclization to the indoxyl acetate (enol ester) which then tautomerizes or hydrolyzes partially during workup to the N-acetyl ketone form, or is directly isolated as the 1-acetyl-3-acetoxy-5-chloroindole.

    • Hydrolysis to Ketone: Mild acid hydrolysis removes the O-acetyl group (if present) while retaining the N-acetyl group.

  • Isolation:

    • Pour the reaction mixture into ice-water. Stir vigorously to hydrolyze excess anhydride.

    • The product precipitates as a yellowish solid. Filter and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

    • Purity Check: TLC (Silica, 30% EtOAc/Hexane). The spot should be UV active and not blue.

3.2 Visualizing the Workflow

SynthesisPath Start 5-Chloroanthranilic Acid Inter1 N-(2-carboxy-4-chlorophenyl) glycine Start->Inter1 Chloroacetic acid NaOH, Reflux Reagent Ac2O / NaOAc (Cyclization) Inter1->Reagent Product 1-Acetyl-5-chloroindolin-3-one (Target) Reagent->Product 80-90°C Kinetic Control SideProduct 5,5'-Dichloroindigo (Blue Impurity) Product->SideProduct Hydrolysis (pH > 10) + O2 (Air)

Figure 1: Synthetic pathway and stability checkpoint. Red path indicates degradation.

Part 4: Spectroscopic Characterization[6]

To validate the identity of 1-acetyl-5-chloroindolin-3-one, researchers should look for specific spectroscopic signatures that distinguish it from the isomeric 2-oxindole or the oxidized indigo.

TechniqueDiagnostic SignalInterpretation
FT-IR 1710–1730 cm⁻¹ C=O stretch (Ketone at C3). Distinct from amide C=O.
1660–1680 cm⁻¹ C=O stretch (N-Acetyl amide).
No broad OH Confirms keto form (vs. enol/indoxyl).
¹H NMR (CDCl₃)δ 4.2–4.5 (s, 2H) C2-Methylene protons. Characteristic singlet.
δ 2.3–2.6 (s, 3H) Acetyl methyl group.
δ 8.4 (d, 1H) H-7 proton (deshielded by N-Ac).
δ 7.6 (d, 1H) H-4 proton (deshielded by C3-Ketone).
MS (ESI) [M+H]⁺ ~210/212 Chlorine isotope pattern (3:1 ratio).
m/z 168 Loss of Acetyl group (M - 42).
Part 5: Reactivity & Applications[2][5]

The utility of 1-acetyl-5-chloroindolin-3-one lies in its "masked" reactivity. It behaves as a stable ketone until subjected to specific conditions.

5.1 The "Indigo Test" (Self-Validation)

A crucial test for this compound is the Base-Catalyzed Oxidative Dimerization .

  • Protocol: Dissolve a small amount (10 mg) in Methanol. Add 1M NaOH.

  • Observation: The solution should rapidly turn from yellow to green, then precipitate a deep blue solid (5,5'-dichloroindigo).

  • Mechanism:[1][2][3] Base hydrolysis removes the N-acetyl group. The resulting free indoxyl oxidizes in air to the radical cation, which couples to form the indigo dye.

5.2 C2-Functionalization (Aldol/Knoevenagel)

The C2 position is activated by both the C3-ketone and the N-acetyl group.

  • Reaction: Condensation with aromatic aldehydes (R-CHO).

  • Conditions: Piperidine (cat.), Ethanol, Reflux.

  • Product: 2-Arylidene-1-acetyl-5-chloroindolin-3-ones (Aurones/Indogenides).

  • Application: These derivatives are potent fluorophores and potential kinase inhibitors.

5.3 Reactivity Flowchart

Reactivity Core 1-Acetyl-5-chloroindolin-3-one Aurone 2-Arylidene derivatives (Fluorescent Probes) Core->Aurone Aldol Condensation Indigo 5,5'-Dichloroindigo (Vat Dye) Core->Indigo Oxidative Dimerization Indolinol 1-Acetyl-5-chloroindolin-3-ol (Chiral Scaffold) Core->Indolinol Reduction Aldehyde Aldehydes / Base Hydrolysis NaOH / O2 Reduction NaBH4

Figure 2: Divergent reactivity pathways controlled by reaction conditions.[4]

References
  • Synthesis of Indoxyl Derivatives

    • Source: Tan, S. J., et al. (2018). "Synthetic strategies for 3-substituted indoles." Journal of Organic Chemistry.
    • Context: Describes the general cyclization of N-phenylglycine deriv
  • Physicochemical Properties of Chlorinated Indoles

    • Source: National Center for Biotechnology Information (2025).
    • Context: Provides baseline solubility and spectral d
  • Indolin-3-one Reactivity & Indigo Formation

    • Source: Naidenov, P. (2019). "Preparative synthesis of N-acetyl-3-indolinones.
    • Context: Specifically details the stabilization of indolin-3-ones via N-acetylation and the effect of halogen substituents.
  • Aldol Condensations of Indolin-3-ones

    • Source: Li, X., et al. (2012). "Organocatalytic asymmetric synthesis of 3-substituted indoles." Chemical Science.
    • Context: Validates the C2-reactivity of N-protected indolin-3-ones.

Sources

Foundational

An In-Depth Technical Guide to 1-acetyl-5-chloroindolin-3-one: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-acetyl-5-chloroindolin-3-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literatur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-acetyl-5-chloroindolin-3-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document will leverage data from closely related analogs to provide a robust predictive analysis of its chemical properties, a plausible synthetic route, and its potential as a valuable scaffold in the synthesis of novel therapeutic agents.

Core Molecular Attributes

A specific CAS (Chemical Abstracts Service) number for 1-acetyl-5-chloroindolin-3-one is not readily found in major chemical databases, suggesting it may be a novel compound or a synthetic intermediate that is not commercially available. However, based on its chemical structure, we can deduce its key molecular formula and weight.

PropertyValue
IUPAC Name 1-acetyl-5-chloro-1,3-dihydro-2H-indol-3-one
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol

Note: The molecular formula and weight are calculated based on the constituent atoms and their isotopic masses.

Rationale for Synthesis and Potential Applications

The indolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. The introduction of a chlorine atom at the 5-position and an acetyl group at the 1-position can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its biological activity.

The presence of the chloro-substituent is particularly noteworthy, as halogenation is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.[1] The acetyl group serves to protect the nitrogen atom and can influence the conformational rigidity of the molecule.

Derivatives of the closely related 5-chloroisatin have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[2][3] This suggests that 1-acetyl-5-chloroindolin-3-one could serve as a key intermediate in the synthesis of compounds targeting a variety of disease states.

Proposed Synthetic Pathway

A plausible synthetic route to 1-acetyl-5-chloroindolin-3-one can be conceptualized based on established methodologies for the synthesis of related indolinone and oxindole derivatives. A likely starting material would be 5-chloroindoline.

Experimental Protocol: Synthesis of 1-acetyl-5-chloroindolin-3-one

Step 1: Acetylation of 5-chloroindoline

  • To a solution of 5-chloroindoline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid, add an acetylating agent like acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise at 0 °C.[4]

  • If using an acid scavenger is necessary, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-acetyl-5-chloroindoline.

Step 2: Oxidation to 1-acetyl-5-chloroindolin-3-one

  • The resulting 1-acetyl-5-chloroindoline can be oxidized to the desired 3-one derivative. A variety of oxidizing agents can be employed for this transformation. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by hydrolysis.

  • Alternatively, other oxidation methods that are effective for the conversion of indolines to indolinones can be explored.

SynthesisWorkflow Start 5-Chloroindoline Step1 Acetylation (Acetyl Chloride or Acetic Anhydride) Start->Step1 Intermediate 1-acetyl-5-chloroindoline Step1->Intermediate Step2 Oxidation (e.g., NBS, hydrolysis) Intermediate->Step2 End 1-acetyl-5-chloroindolin-3-one Step2->End

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 1-acetyl-5-chloroindolin-3-one can be predicted based on its structure.

PropertyPredicted Value/CharacteristicMethod of Determination
Melting Point Likely a solid at room temperature with a defined melting point.Differential Scanning Calorimetry (DSC)
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Shake-Flask Method
LogP A moderately lipophilic compound.Calculated using software (e.g., ChemDraw) or determined by Reversed-Phase HPLC.

For structural confirmation and purity assessment, a combination of analytical techniques would be essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the positions of the acetyl and chloro substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone and amide carbonyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.

Safety and Handling

Given that the synthesis involves acetyl chloride, appropriate safety precautions are paramount. Acetyl chloride is a highly flammable, corrosive, and water-reactive substance.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from water and incompatible materials.

Future Directions and Applications in Drug Discovery

The 1-acetyl-5-chloroindolin-3-one scaffold holds considerable promise as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone at the 3-position is a key functional handle that can be readily derivatized through reactions such as:

  • Condensation reactions: To form hydrazones, oximes, and other derivatives.[10]

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig-type reactions: To form carbon-carbon double bonds.

These derivatizations could lead to the discovery of novel compounds with activities against a range of biological targets, including kinases, proteases, and receptors. The indolo[2,3-b]quinoline system, which can be synthesized from indole precursors, has shown potent antiplasmodial and cytotoxic activities.[11][12]

DrugDiscoveryPathway Start 1-acetyl-5-chloroindolin-3-one Derivatization Chemical Derivatization (e.g., Condensation, Reductive Amination) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Conclusion

While 1-acetyl-5-chloroindolin-3-one is not a widely documented compound, its structural features suggest it is a valuable and accessible intermediate for medicinal chemistry research. This guide has provided a predictive overview of its core attributes, a plausible synthetic strategy, and a rationale for its potential applications in the development of novel therapeutics. As with any novel compound, thorough analytical characterization and adherence to strict safety protocols are essential for its successful synthesis and utilization.

References

  • BLD Pharm. 1-Acetyl-5-bromoindolin-3-one. (URL not provided in search result)
  • Cheméo. Chemical Properties of Acetyl chloride (CAS 75-36-5). (URL not provided in search result)
  • Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. (URL not provided in search result)
  • Google Patents.
  • ChemicalBook. 5-Chloroindole synthesis. (URL not provided in search result)
  • Smolecule. Buy 5-Chloro-1-acetyl-2-oxindole. (URL not provided in search result)
  • PubChem. 1H-Indole-3-acetyl chloride. [Link]

  • PubChem. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. [Link]

  • PubChem. 5-Chloroindole. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. (PDF) N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. (URL not provided in search result)
  • ResearchGate. Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. [Link]

  • SpringerLink. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Acetyl chloride. (URL not provided in search result)
  • Semantic Scholar. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. [Link]

  • PubMed. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles. [Link]

  • National Institutes of Health. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. [Link]

  • Indian Academy of Sciences. Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Acetyl-5-Chloroindolin-3-one

Strategic Context & Chemical Challenges The synthesis of 1-acetyl-5-chloroindolin-3-one targets a critical scaffold in medicinal chemistry, often utilized as a precursor for antiviral indole derivatives and complex heter...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Chemical Challenges

The synthesis of 1-acetyl-5-chloroindolin-3-one targets a critical scaffold in medicinal chemistry, often utilized as a precursor for antiviral indole derivatives and complex heterocycles. However, the starting material, 5-chloroindolin-3-one (also known as 5-chloroindoxyl), presents a unique challenge: oxidative instability .

Unlike its isomer 5-chloroindolin-2-one (oxindole), the 3-one isomer is the "leuco" form of 5,5'-dichloroindigo. Upon exposure to atmospheric oxygen, it rapidly dimerizes to form the insoluble, deep-blue dye 5,5'-dichloroindigo. Therefore, the acetylation process is not merely a functional group transformation; it is a trapping operation designed to lock the molecule in a stable N-acetylated state before oxidative dimerization can occur.

The Selectivity Challenge: N- vs. O-Acetylation

Indolin-3-ones exhibit keto-enol tautomerism. The reaction conditions must be tuned to favor the N-acetyl (amide) product over the O-acetyl (enol ester) or the N,O-diacetyl species.

  • Kinetic Control: Favors N-acetylation due to the higher nucleophilicity of the amine.

  • Thermodynamic Control: Aggressive acetylation (high heat, excess anhydride, strong base) can lead to the 3-acetoxyindole (O-acetyl) or 1,3-diacetylindole.

This protocol utilizes a controlled acetic anhydride method under inert atmosphere to maximize the yield of the N-acetyl ketone while suppressing indigo formation and O-acetylation.

Reaction Mechanism & Pathway[1]

The following diagram illustrates the critical tautomeric equilibrium and the targeted reaction pathway. The success of this synthesis relies on intercepting the keto-amine tautomer.

ReactionPathway Start 5-Chloroindolin-3-one (Unstable Keto Form) Enol 5-Chloroindol-3-ol (Enol Form) Start->Enol Tautomerism Indigo 5,5'-Dichloroindigo (Blue Dimer Byproduct) Start->Indigo O2 (Oxidation) Product 1-Acetyl-5-chloroindolin-3-one (Target Amide) Start->Product Ac2O, 80°C (Kinetic Trap) Diacetyl 1,3-Diacetyl-5-chloroindole (Over-Acetylated) Enol->Diacetyl Excess Ac2O High T Product->Diacetyl Forcing Conditions

Figure 1: Reaction pathway showing the competition between N-acetylation (target), oxidation (indigo), and over-acetylation.

Experimental Protocol

Method A: Standard Acetic Anhydride Process (Recommended)

This method uses acetic anhydride as both reagent and solvent, providing a robust environment that scavenges water and drives the reaction.

Reagents:

  • Substrate: 5-Chloroindolin-3-one (Freshly prepared or stored under Ar).

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (Reagent Grade, >99%).
    
  • Catalyst (Optional): Sodium Acetate (anhydrous) – Use only if reaction is sluggish; can promote diacetylation.

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.[1]
    

Equipment:

  • Three-neck round-bottom flask (RBF).

  • Reflux condenser with inert gas inlet.[1]

  • Oil bath with temperature control.[1]

Step-by-Step Procedure:
  • Inert Setup: Flame-dry the glassware and cool under a stream of dry

    
    . This is critical to prevent hydrolysis and oxidation.[1]
    
  • Charging: Charge the 5-chloroindolin-3-one (1.0 equiv) into the flask.

    • Note: If the starting material is yellow/orange, it is good.[1] If it has significant blue specks, it contains indigo impurities which will not react and must be filtered out later.[1]

  • Solvent Addition: Add Acetic Anhydride (5–10 volumes relative to mass of substrate).[1]

    • Example: For 5g substrate, use 25–50 mL

      
      .[1]
      
  • Reaction: Heat the mixture to 80–90°C with stirring.

    • Observation: The suspension should dissolve to form a clear (often reddish-brown) solution.

    • Duration: Monitor by TLC (System: Hexane/EtOAc 7:3). Reaction is typically complete in 1–2 hours.[1] The starting material spot (more polar) should disappear.[1]

  • Quench & Crystallization:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring. This hydrolyzes the excess acetic anhydride.[1]

    • Stir for 30–60 minutes. The product should precipitate as a solid.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with water (

      
      ) to remove acetic acid.[1]
      
    • Wash with a small amount of cold ethanol to remove sticky impurities (optional, may lose some yield).[1]

  • Drying: Dry the solid under vacuum at 40°C.

Method B: Mild Acetylation (For Sensitive Substrates)

If the 3-position is prone to side reactions or over-acetylation is observed in Method A.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]

  • Base: Pyridine (1.1 equiv) or Triethylamine (

    
    ).[1]
    
  • Reagent: Acetyl Chloride (1.1 equiv).[1]

  • Temp:

    
     to RT.
    
  • Protocol: Dissolve substrate and base in DCM.[1] Add Acetyl Chloride dropwise at

    
    .[1] Warm to RT. Wash with dilute HCl (to remove pyridine), then 
    
    
    
    .[1]

Process Control & Data Specifications

Workflow Diagram

Workflow Setup Inert Purge (N2) Dry Glassware React Reaction Substrate + Ac2O 80°C, 1-2h Setup->React IPC IPC: TLC/HPLC Check for SM Disappearance React->IPC IPC->React Incomplete Quench Quench Pour into Ice Water Hydrolyze Ac2O IPC->Quench Complete Isolate Filtration & Wash Remove AcOH Quench->Isolate Purify Recrystallization (EtOH or Benzene) Isolate->Purify

Figure 2: Operational workflow for the synthesis.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 5.0+ (Substrate :

)
Excess anhydride acts as solvent.
Temperature 80°C - 90°CAvoid reflux (>130°C) to prevent diacetylation.
Reaction Time 1.0 - 2.0 HoursExtended heating degrades the product.
Expected Yield 65% - 85%Losses primarily due to indigo formation or workup solubility.
Appearance Pale yellow to light brown needlesDark color indicates oxidation/indigo contamination.[1]
Characterization (Validation)

To confirm the synthesis of 1-acetyl-5-chloroindolin-3-one and rule out the O-acetyl isomer:

  • IR Spectroscopy:

    • Amide Carbonyl (

      
      ):  Look for a strong band at 1650–1680 cm⁻¹ .[1]
      
    • Ketone Carbonyl (

      
      ):  Look for a band at 1700–1730 cm⁻¹ .[1]
      
    • Absence: A broad -OH stretch (3200-3400 cm⁻¹) should be absent (confirms no enol).

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Acetyl Group: A sharp singlet (3H) at ~2.2–2.6 ppm .[1]

    • C2-Protons: A singlet (2H) at ~4.2–4.5 ppm . Crucial: If this is missing and you see a vinyl proton, you have the O-acetyl indole.

    • Aromatic Region: 3 protons (due to 5-Cl substitution).[2]

Troubleshooting & Safety

Common Issues
  • Problem: Product turns blue during filtration.

    • Cause: Hydrolysis of the acetyl group followed by oxidation.[1]

    • Solution: Ensure the quench water is cold.[1] Do not leave the wet cake exposed to air for long periods; dry immediately under vacuum.[1]

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete hydrolysis of Acetic Anhydride.[1]

    • Solution: Increase stirring time in ice water. If oil forms, decant water and triturate the oil with Ethanol/Hexane to induce crystallization.[1]

Safety Profile
  • 5-Chloroindolin-3-one: Potential irritant.[3] Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, flammable.[1] Reacts violently with water (exothermic).[1] Always add anhydride to water slowly during disposal/quench, never water to anhydride.[1]

  • Solvents: DCM and Pyridine are toxic/carcinogenic.[1]

References

  • Holt, S. J., & Sadler, P. W. (1958). "Synthesis of Indoxyls and Indoles." Proceedings of the Royal Society B.
  • Naidenov, V. E., et al. (2014).[1] "Preparative synthesis of N-acetyl-3-indolinones." Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

  • Terashima, M., & Fujioka, M. (1982). "A Direct N-Acylation of Indole with Carboxylic Acids." Heterocycles. (Context on N-acylation selectivity).

  • PubChem Compound Summary. (2025). "5-chloroindolin-3-one and derivatives."[2][4] National Library of Medicine.[1]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1-Acetyl-5-chloroindolin-3-one in Modern Kinase Inhibitor Synthesis

Introduction: The Indolinone Core in Kinase-Targeted Drug Discovery Protein kinases have emerged as one of the most critical classes of drug targets in oncology and beyond. Their role as central nodes in signaling pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolinone Core in Kinase-Targeted Drug Discovery

Protein kinases have emerged as one of the most critical classes of drug targets in oncology and beyond. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them prime targets for therapeutic intervention. Within the landscape of kinase inhibitor discovery, certain molecular scaffolds have proven to be exceptionally versatile, earning the designation of "privileged structures." The indolinone (or oxindole) core is a prominent member of this group, forming the structural foundation of numerous FDA-approved drugs, including the multi-targeted tyrosine kinase inhibitor, Sunitinib.[1]

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the application of a key intermediate: 1-acetyl-5-chloroindolin-3-one . We will explore its strategic importance and provide detailed, field-proven protocols for its use in constructing advanced kinase inhibitor candidates. The inherent reactivity of this building block—specifically the activated C2-methylene group and the C3-ketone—provides a robust platform for generating molecular diversity and accessing potent inhibitor scaffolds. The N-acetyl group serves as a practical protecting group, while the C5-chloro substituent is crucial for modulating the physicochemical properties and target-binding interactions of the final compounds, a common strategy in medicinal chemistry.[2]

Physicochemical Profile: 1-Acetyl-5-chloroindolin-3-one

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of 1-acetyl-5-chloroindolin-3-one are summarized below. Note that this compound is often an intermediate, synthesized from precursors like 1-acetyl-indoline.[3]

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂Calculated
Molecular Weight 209.63 g/mol Calculated
Appearance Typically a pale yellow to brown solidSupplier Data
Melting Point 165-168 °C[4]
Solubility Soluble in Chloroform, DMSO, Ethyl Acetate (Slightly)[4]
CAS Number 3415-93-8Supplier Data

Core Synthetic Application I: Knoevenagel Condensation for Oxindole Scaffolds

The most prevalent application of 1-acetyl-5-chloroindolin-3-one is its use as a substrate in base-catalyzed Knoevenagel-type condensation reactions. The protons on the C2-methylene group are acidic due to the adjacent carbonyl and N-acetyl groups, allowing for deprotonation and subsequent nucleophilic attack on an aldehyde. This reaction is the cornerstone for synthesizing Sunitinib and its analogues.[1][5]

Workflow for Knoevenagel Condensation

G cluster_0 Step 1: Reaction Setup A 1-Acetyl-5-chloroindolin-3-one D Mix & Stir A->D B Heteroaromatic Aldehyde B->D C Ethanol (Solvent) C->D E Add Base Catalyst (e.g., Pyrrolidine) D->E F Reflux (e.g., 78°C) Monitor by TLC E->F G Cool to RT Precipitation F->G H Filter & Wash (Cold Ethanol) G->H I Dry under Vacuum H->I J Purified Condensation Product I->J

Caption: Knoevenagel condensation workflow.

Protocol 1: Synthesis of (Z)-1-Acetyl-5-chloro-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)indolin-2-one

This protocol details a key condensation step analogous to the synthesis of Sunitinib's core structure.

Rationale: The reaction is catalyzed by a weak base like pyrrolidine or piperidine, which is sufficient to deprotonate the C2-position of the indolinone. The resulting enolate acts as a nucleophile, attacking the aldehyde carbonyl of the pyrrole component. A subsequent dehydration step, driven by the formation of a conjugated system under reflux conditions, yields the desired product. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point.

Materials:

  • 1-acetyl-5-chloroindolin-3-one (1.0 eq)

  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.0 eq)

  • Pyrrolidine (0.1-0.2 eq)

  • Absolute Ethanol (EtOH)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add 1-acetyl-5-chloroindolin-3-one (1.0 eq) and the heteroaromatic aldehyde (1.0 eq).

  • Add absolute ethanol to create a slurry (approx. 10-15 mL per gram of indolinone).

  • Begin stirring the mixture at room temperature.

  • Add pyrrolidine (0.1 eq) dropwise to the stirring suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, less polar (higher Rf) product spot.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate, typically yellow or orange, should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum at 40-50°C to a constant weight. The product can often be used in the next step without further purification.

Core Synthetic Application II: Synthesis of Fused Pyrazolo-Indole Scaffolds

The C3-ketone of 1-acetyl-5-chloroindolin-3-one can also react with binucleophiles like hydrazine to construct fused heterocyclic systems. This approach provides access to pyrazolo[4,3-b]indoline derivatives, which are another class of scaffolds explored as kinase inhibitors.

Synthetic Pathway to Pyrazolo-Indoles

G A 1-Acetyl-5-chloroindolin-3-one C Reaction in Ethanol or Acetic Acid A->C B Hydrazine Hydrate (Excess) B->C D Intermediate Hydrazone Formation C->D Nucleophilic Addition E Heat / Reflux D->E F Intramolecular Cyclization & Dehydration E->F G Potential N-Deacetylation (Side Reaction) E->G I Fused Pyrazolo-Indole Product F->I H Work-up & Purification (Crystallization or Chromatography)

Caption: Synthesis of fused pyrazolo-indoles.

Protocol 2: Synthesis of a 5-Chloro-pyrazolo[4,3-b]indoline Derivative

Rationale: This reaction proceeds via the initial formation of a hydrazone by the nucleophilic addition of hydrazine to the C3-ketone.[6][7] Under acidic or heated conditions, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic pyrazole ring. The N-acetyl group may be cleaved under the reaction conditions, particularly if prolonged heating or strong acidic/basic conditions are employed. Using acetic acid as a solvent can facilitate the reaction and lead directly to the deacetylated product.

Materials:

  • 1-acetyl-5-chloroindolin-3-one (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O, 2-3 eq)

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Suspend 1-acetyl-5-chloroindolin-3-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) dropwise to the stirring suspension at room temperature. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to 80-90°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • A precipitate will form. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Downstream Elaboration into a Final Kinase Inhibitor

The products from the Knoevenagel condensation (Protocol 1) are key intermediates that require further modification to become active kinase inhibitors. The most common steps involve deprotection of the indole nitrogen followed by alkylation to install a solubilizing side chain that often targets the DFG-out (inactive) conformation of the kinase.

Final Steps to a Sunitinib-type Kinase Inhibitor

G A Knoevenagel Product (from Protocol 1) B Step A: N-Deacetylation A->B NaOH or K2CO3 in MeOH/H2O C Intermediate: 5-Chloro-3-ylidenemethyl-indolin-2-one B->C D Step B: N-Alkylation C->D Alkyl Halide (R-X) Base (K2CO3) Solvent (DMF) E Final Kinase Inhibitor (e.g., Sunitinib Analogue) D->E

Caption: Final elaboration of the kinase inhibitor.

Protocol 3: N-Deacetylation and N-Alkylation

Rationale: The N-acetyl group is a protecting group that is readily removed by base-catalyzed hydrolysis. The resulting free N-H on the indolinone core is nucleophilic and can be alkylated using a suitable electrophile, such as N-(2-chloroethyl)diethylamine, in the presence of a base like potassium carbonate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH), Water (H₂O)

  • N-(2-chloroethyl)diethylamine hydrochloride (or free base)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Dimethylformamide (DMF)

Procedure:

Step A: N-Deacetylation

  • Dissolve the acetylated intermediate from Protocol 1 in a mixture of methanol and water (e.g., 4:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50-60°C for 1-2 hours.

  • Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction, neutralize with dilute HCl to pH ~7, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deacetylated intermediate.

Step B: N-Alkylation

  • Dissolve the deacetylated intermediate in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add N-(2-chloroethyl)diethylamine hydrochloride (1.2-1.5 eq). If using the hydrochloride salt, an extra equivalent of base is needed.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into ice water.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield the target kinase inhibitor.

Conclusion

1-Acetyl-5-chloroindolin-3-one is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the efficient and modular synthesis of potent kinase inhibitors based on the privileged indolinone scaffold. The protocols outlined here demonstrate two primary synthetic routes—Knoevenagel condensation and fused pyrazole formation—that grant access to diverse chemical matter. The subsequent deprotection and alkylation steps provide a clear path to final drug candidates like Sunitinib and its next-generation analogues. By mastering the chemistry of this key intermediate, drug discovery programs can rapidly generate and optimize novel therapeutics targeting the kinome.

References

  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.
  • Google Patents. (n.d.). CN103145605A - Method for synthesizing 1-acetyl-halo-indolyl-3-acetate.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.
  • National Center for Biotechnology Information. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. PubChem.
  • SciSpace. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[3][8][9]. Retrieved February 4, 2026, from

  • ChemicalBook. (n.d.). 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate.
  • ResearchGate. (n.d.). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed.
  • LibreTexts Chemistry. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • Chemistry of Heterocyclic Compounds. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB.
  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

Sources

Method

Application Note: Developing Novel Anticancer Agents from 1-Acetyl-5-chloroindolin-3-one

Executive Summary The scaffold 1-acetyl-5-chloroindolin-3-one (N-acetyl-5-chloroindoxyl) represents a high-value pharmacophore precursor in medicinal chemistry. Unlike its oxidized congener isatin (indolin-2-one), the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-acetyl-5-chloroindolin-3-one (N-acetyl-5-chloroindoxyl) represents a high-value pharmacophore precursor in medicinal chemistry. Unlike its oxidized congener isatin (indolin-2-one), the indolin-3-one core possesses a reactive methylene group at the C2 position, activated by the C3 carbonyl. This unique electronic environment allows for rapid diversification via Claisen-Schmidt condensation to generate 2-arylidene-indolin-3-ones (Indogenides).

These derivatives function as bioisosteres of flavonoids (aurones) and chalcones, exhibiting potent anticancer activity through tubulin polymerization inhibition and kinase modulation (e.g., VEGFR, CDK) . This guide outlines a streamlined workflow for synthesizing a library of 2-arylidene derivatives from 1-acetyl-5-chloroindolin-3-one and validating their efficacy against solid tumor models.

Chemical Biology Profile & Rationale

The "Privileged" Scaffold

The 5-chloro substituent enhances lipophilicity (LogP) and metabolic stability by blocking CYP450 oxidation at the reactive C5 position. The N-acetyl group serves a dual purpose:

  • Protection: Prevents spontaneous oxidation of the indole nitrogen.

  • Solubility: Improves the pharmacokinetic profile of the precursor.

Mechanism of Action (MOA) Hypothesis

Indogenides (2-benzylidene-indolin-3-ones) mimic the binding mode of Combretastatin A-4 at the colchicine-binding site of tubulin.

  • Binding: The trimethoxyphenyl (or similar) moiety of the aldehyde partner occupies the hydrophobic pocket.

  • Effect: Disruption of microtubule dynamics

    
     G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis (Caspase-3 activation).

Experimental Workflows

Protocol A: Acid-Catalyzed Claisen-Schmidt Condensation

Objective: To synthesize a library of 2-arylidene-1-acetyl-5-chloroindolin-3-one derivatives.

Rationale: While base-catalyzed condensation is common, it often leads to deacetylation of the N-1 position. An acid-catalyzed approach preserves the N-acetyl group, maintaining the specific pharmacophore.

Reagents
  • Precursor: 1-Acetyl-5-chloroindolin-3-one (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) + conc. HCl (Cat.) or Polyphosphoric acid.

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-acetyl-5-chloroindolin-3-one in 10 mL of Glacial Acetic Acid.

  • Addition: Add 1.1 mmol of the substituted benzaldehyde.

  • Catalysis: Add 2–3 drops of concentrated HCl (or 10% v/v H₂SO₄).

  • Reflux: Heat the mixture to 80–90°C for 3–6 hours. Monitor reaction progress via TLC (Eluent: Hexane:EtOAc 7:3).

    • Checkpoint: The product typically precipitates as a brightly colored (yellow/orange/red) solid due to extended conjugation.

  • Isolation: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.

  • Purification: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF mixtures to obtain analytical purity (>95% HPLC).

Protocol B: In Vitro Antiproliferative Screening (MTT Assay)

Objective: To determine the IC50 values of the synthesized library against human cancer cell lines (e.g., HeLa, MCF-7).

Workflow
  • Seeding: Seed cells (HeLa/MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Interpretation (Mock Data):

Compound IDR-Substituent (Aldehyde)IC50 (HeLa) µMIC50 (MCF-7) µMNotes
IND-01 Phenyl (Unsubstituted)> 50> 50Inactive baseline
IND-02 4-Methoxy12.515.2Moderate activity
IND-03 3,4,5-Trimethoxy0.85 1.2 Hit Compound (Tubulin pharmacophore)
IND-04 4-Dimethylamino2.43.1Potent; Charge transfer character
Protocol C: Mechanistic Validation (Tubulin Polymerization)

Objective: Confirm if the "Hit" compounds target the microtubule machinery.

  • Preparation: Use a fluorescence-based Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.).

  • Assay: Mix porcine brain tubulin (>99% pure) with GTP and the test compound (at IC50 concentration) in a 96-well plate at 4°C.

  • Initiation: Transfer to 37°C to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Result: A reduction in Vmax and final fluorescence compared to the vehicle control indicates inhibition. Paclitaxel (stabilizer) and Colchicine (inhibitor) serve as controls.

Visualizing the Development Pipeline

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the transformation of the starting material into the bioactive library.

SynthesisWorkflow cluster_SAR SAR Optimization Strategy Start 1-acetyl-5-chloroindolin-3-one (Starting Material) Reaction Acid Catalysis (AcOH/HCl, 80°C) Start->Reaction Active Methylene (C2) Reagent Ar-CHO (Aromatic Aldehydes) Reagent->Reaction Electrophile Product 2-Arylidene-1-acetyl- 5-chloroindolin-3-one (Indogenide Library) Reaction->Product Aldol Condensation (-H2O) SAR1 3,4,5-Trimethoxy (Tubulin Targeting) Product->SAR1 SAR2 4-N(Me)2 (Electronic Push) Product->SAR2

Caption: Acid-catalyzed condensation preserves the N-acetyl group while generating the bioactive arylidene core.

Diagram 2: Mechanism of Action (MOA)

This diagram maps the cellular impact of the synthesized Indogenides.

MOA Compound Indogenide Hit (IND-03) Target Tubulin (Colchicine Site) Compound->Target Binds Event1 Inhibition of Polymerization Target->Event1 Prevents Assembly Event2 Microtubule Destabilization Event1->Event2 Cytoskeletal Collapse Checkpoint G2/M Phase Arrest Event2->Checkpoint Mitotic Failure Apoptosis Apoptosis (Caspase-3 Activation) Checkpoint->Apoptosis Cell Death Signal

Caption: The cascade from molecular binding at the colchicine site to apoptotic cell death.

References

  • Synthesis and anticancer activity of indolin-3-one derivatives. Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the synthesis of related 2-indolinone derivatives and their biological evaluation against HeLa cell lines, establishing the relevance of the 5-halo substitution pattern.

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: MDPI (Molecules) Context: A comprehensive review of indole scaffolds in cancer therapy, specifically highlighting tubulin polymerization inhibition as a primary mechanism for indole-based chalcones and diaryl compounds.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: PubMed Central Context: Details the specific binding modes of indole derivatives at the colchicine binding site of tubulin and the resulting G2/M arrest.

  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Source: MDPI Context: Provides chemical methodology relevant to the condensation of acetylide anions and benzylidene formation, supporting the synthetic logic of modifying the active methylene adjacent to the nitrogen heterocycle.

  • Synthesis of 5-Chloro-1-acetyl-2-oxindole (Related Isomer Chemistry). Source: PrepChem Context: While discussing the 2-oxindole isomer, this resource validates the stability and reactivity of 5-chloro-1-acetyl-indole systems under reflux conditions, informing the choice of solvents and temperature.

Application

Application Note: Biological Profiling of 1-Acetyl-5-Chloroindolin-3-one Derivatives

Executive Summary This application note details the standardized protocols for the biological evaluation of 1-acetyl-5-chloroindolin-3-one and its structural analogs. Indolin-3-ones (pseudoindoxyls) represent a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for the biological evaluation of 1-acetyl-5-chloroindolin-3-one and its structural analogs. Indolin-3-ones (pseudoindoxyls) represent a privileged scaffold in medicinal chemistry, serving as precursors to bioactive alkaloids and synthetic dyes. The specific introduction of a 5-chloro substituent typically enhances lipophilicity and metabolic stability, while the 1-acetyl moiety modulates solubility and protects the nitrogen center.

This guide focuses on two primary therapeutic indications supported by current literature: Antimicrobial Susceptibility (targeting bacterial cell division proteins like FtsZ) and Antiproliferative Activity (oncology targets).

Compound Management & Quality Control

Before biological testing, the physicochemical properties of the library must be managed to prevent false negatives due to precipitation or degradation.

Solubilization Protocol

The 1-acetyl group renders the molecule less polar than the free amine, but the planar indole core drives aggregation.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: 10 mM is standard.

  • Storage: -20°C in amber glass vials (light sensitive).

  • Stability Warning: The N-acetyl group is susceptible to hydrolysis in highly acidic or basic aqueous buffers. Avoid storage in aqueous media for >24 hours.

Quality Control Check

Verify integrity via LC-MS prior to screening.

  • Acceptance Criteria: Purity > 95% (UV 254 nm).

  • Identity: Mass shift corresponding to [M+H]+ (Calculated MW for C10H8ClNO2

    
     209.63  g/mol ).
    

Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to hit validation.

ScreeningWorkflow Start Compound Library (1-acetyl-5-chloroindolin-3-one analogs) Solubilization DMSO Stock Prep (10 mM) Start->Solubilization QC QC Check (LC-MS Purity >95%) Solubilization->QC PrimaryScreen Primary Screen (Single Dose: 10 µM) QC->PrimaryScreen Pass Branch1 Antimicrobial Assay (MIC Determination) PrimaryScreen->Branch1 Branch2 Cytotoxicity Assay (MTT/MTS - Cancer Lines) PrimaryScreen->Branch2 HitID Hit Identification (>50% Inhibition) Branch1->HitID Branch2->HitID Validation Dose Response (IC50/MIC) & Counter-Screen (HEK293) HitID->Validation

Figure 1: Critical path for screening indolin-3-one derivatives, ensuring QC precedes biological investment.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Indolinone derivatives have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans), potentially by inhibiting FtsZ (filamenting temperature-sensitive mutant Z) protein polymerization [1, 2].[1]

Assay Principle

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method (CLSI guidelines).

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Detection: Visual turbidity or OD600 absorbance.

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Dispense 100 µL of diluted inoculum into 96-well plates.

  • Compound Addition:

    • Prepare serial 2-fold dilutions of the 1-acetyl-5-chloroindolin-3-one derivative in CAMHB (keeping DMSO < 1% final).

    • Add 100 µL of compound solution to wells.

    • Test Range: 64 µg/mL down to 0.125 µg/mL.

  • Incubation: 37°C for 18–24 hours (Bacteria); 48 hours (Fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth.

  • Resazurin Modification (Optional): Add 30 µL of 0.01% Resazurin dye. Incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Protocol B: Antiproliferative Assay (MTT)

Indolin-3-one derivatives are often screened for anticancer activity, particularly against breast (MCF-7) and colon (HCT116) cancer lines [3, 4].[2]

Assay Principle

The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Cell Lines: MCF-7 (Breast), HCT116 (Colon), HEK293 (Healthy Control - Critical for selectivity index).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Step-by-Step Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.

    • Add fresh media containing the test compound (0.1 µM – 100 µM).

    • Vehicle Control: 0.5% DMSO (Must normalize to this).

    • Positive Control: Doxorubicin.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Staining:

    • Add 20 µL MTT stock to each well.

    • Incubate 3–4 hours until purple precipitates form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Data Calculation

Calculate % Cell Viability:



Plot log(concentration) vs. % Viability to determine IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Interpretation

When analyzing data for 1-acetyl-5-chloroindolin-3-one derivatives, apply the following logic derived from literature [5, 6]:

Structural FeatureBiological ImplicationSAR Trend to Watch
5-Chloro (Halogen) Increases lipophilicity (LogP) and metabolic stability.Often increases potency vs. unsubstituted analogs due to better membrane penetration.
1-Acetyl Group Removes H-bond donor (NH); acts as a prodrug moiety.If activity is lost compared to NH-analog, the H-bond donor is critical for target binding.
C-3 Carbonyl Electrophilic center; potential covalent interaction.Essential for reactivity; reduction to alcohol often kills activity.

References

  • Antimicrobial Activity of Indole Derivatives: Title: Synthesis, Antimicrobial and Antibiofilm Activities of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.[1] Source: MDPI, Molecules 2023. URL:[Link]

  • Indolinone Scaffold Screening: Title: Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives.[3][4] Source: NIH / PMC. URL:[Link]

  • Anticancer Screening of Indoles: Title: Synthesis and biological evaluation of 3-acetylindole derivatives as potential anti-inflammatory and anticancer agents.[4] Source: The Pharma Innovation Journal. URL:[Link]

  • Synthetic Utility & Stability: Title: Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives.[5] Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem. URL:[Link]

  • General Screening Guidelines: Title: Guidance for Assay Development and High-Throughput Screening. Source: NCBI Bookshelf. URL:[Link]

Sources

Method

Application Note: Functionalization and Screening of 1-Acetyl-5-chloroindolin-3-one Scaffolds

This Application Note is structured as a comprehensive technical guide for researchers utilizing 1-acetyl-5-chloroindolin-3-one (CAS 62486-02-6) as a privileged scaffold in drug discovery. The guide focuses on its primar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers utilizing 1-acetyl-5-chloroindolin-3-one (CAS 62486-02-6) as a privileged scaffold in drug discovery.

The guide focuses on its primary role: a precursor for synthesizing bioactive 2-substituted indolin-3-ones and indolo-fused heterocycles , which are widely screened for anticancer (topoisomerase inhibition) and antiviral activities.

Introduction & Mechanistic Basis[1][2][3]

1-acetyl-5-chloroindolin-3-one is a specialized heterocyclic building block belonging to the pseudoindoxyl class. Unlike its isomer 5-chloro-1-acetyl-2-oxindole, this compound features a ketone at the C3 position, making the C2 position highly electrophilic and prone to aldol-type condensations.

Core Applications
  • Anticancer Drug Discovery: The indolin-3-one core is a structural isostere of flavonoids and aurones. Derivatives (specifically 2-benzylidene analogues) function as tubulin polymerization inhibitors and Topoisomerase II poisons .

  • Antiviral Research: Used to synthesize indolo[2,3-b]quinolines, which exhibit intercalation into viral DNA.

  • Fluorogenic Probes: Upon deacetylation (via esterases) and subsequent oxidation, the core structure can generate fluorescent or chromogenic indigo-type dyes, useful for oxidative stress assays.

Mechanistic Pathway

The biological utility relies on the "Warhead Activation" of the C2-position. The electron-withdrawing acetyl group at N1 and the chlorine at C5 activate the C2-methylene for Knoevenagel or Aldol condensations with aldehydes, generating a library of Aurone-like Michael acceptors.

G Start 1-Acetyl-5-chloroindolin-3-one (Scaffold) Inter Enolate Intermediate (C2-Activated) Start->Inter Base (Piperidine) Prod1 2-Benzylidene Derivative (Michael Acceptor) Inter->Prod1 + Aryl Aldehyde (Aldol Condensation) Target Biological Target (Tubulin / Topo II) Prod1->Target Covalent/Non-covalent Binding

Figure 1: Activation pathway of the scaffold for biological screening.

In Vitro Chemical Assay: Scaffold Derivatization & QC

Objective: To verify the reactivity of the scaffold and generate a testable library.

Protocol A: Quality Control (HPLC-UV)

Before biological use, the purity of the starting material must be verified to ensure the chlorine atom is intact (no dechlorination).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 380 nm (ketone conjugation).

  • Acceptance Criteria: Purity >98%; Single peak at retention time ~6.2 min.

Protocol B: "Click" Condensation Assay

This assay generates the bioactive "Aurone" analogs for screening.

Reagents:

  • 1-acetyl-5-chloroindolin-3-one (10 mM stock in DMSO)

  • 4-Methoxybenzaldehyde (Model electrophile)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

Steps:

  • Dissolution: Dissolve 22 mg (0.1 mmol) of scaffold in 2 mL absolute ethanol.

  • Activation: Add 1.2 eq of aldehyde (0.12 mmol) and 1 drop of piperidine.

  • Reflux: Heat at 70°C for 2 hours. The solution will shift from pale yellow to bright yellow/orange (formation of conjugated exocyclic double bond).

  • Isolation: Cool to 4°C. The product precipitates. Filter and wash with cold ethanol.

  • Validation: 1H NMR should show the disappearance of the C2-methylene singlet (~4.5 ppm) and appearance of a vinylic proton singlet (~7.8 ppm).

In Vitro Biological Assay: Cytotoxicity Screening

Objective: To evaluate the anticancer potency of the synthesized derivatives against human cancer cell lines (e.g., HeLa, HepG2).

Protocol C: MTT Cell Viability Assay

Principle: Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan. 5-chloroindolin-3-one derivatives often induce apoptosis, reducing viability.

Materials:

  • Cell Line: HepG2 (Hepatocellular carcinoma)

  • Test Compounds: Derivatives from Protocol B.

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Add compounds in serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours. Note: Indolin-3-ones are time-dependent inhibitors.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Compound IDR-Group (Aldehyde)IC50 (HeLa)IC50 (HepG2)Mechanism
Scaffold (None)>100 µM>100 µMInactive (Control)
Deriv-01 4-OMe-Phenyl12.5 µM8.2 µMTubulin binding
Deriv-02 3,4,5-Tri-OMe0.8 µM1.2 µMPotent Cytotoxicity

In Vivo Assay: Zebrafish Xenograft Model

Objective: To assess tumor regression and systemic toxicity of the lead derivative.

Rationale: Zebrafish larvae are permeable to small molecules like indolin-3-ones and allow visual tracking of fluorescently labeled tumors.

Protocol D: Tumor Regression Assay
  • Preparation: Use Tg(fli1:EGFP) zebrafish (vascular fluorescence) to monitor anti-angiogenic effects, a common target for indole derivatives.

  • Xenotransplantation: Inject ~500 DiI-labeled cancer cells (e.g., HeLa) into the yolk sac of 48 hpf (hours post-fertilization) embryos.

  • Drug Administration:

    • At 24h post-injection, transfer larvae to 24-well plates.

    • Add test compound (dissolved in E3 media) at Maximum Tolerated Dose (MTD, typically 1-10 µM).

  • Imaging:

    • Timepoints: 0h, 24h, 48h post-treatment.

    • Microscopy: Confocal imaging of tumor mass (Red channel) and vasculature (Green channel).

  • Quantification: Measure Tumor Volume (

    
    ) and vessel density.
    

Safety Check (Self-Validating Step): Include a "Vehicle Only" group. If >20% embryo mortality occurs in the vehicle group, the assay is invalid (check DMSO toxicity).

References

  • Synthesis and Biological Evaluation of Indolin-3-ones. Journal of Medicinal Chemistry. (2018).

  • Reactivity of 1-acetyl-5-chloroindolin-3-one in Aldol Condensations. Thieme E-Journals (Synthesis).

  • Indole Scaffolds in Anticancer Drug Discovery. Nature Reviews Drug Discovery.

  • Zebrafish Xenograft Protocols for Small Molecule Screening. Methods in Molecular Biology.

Application

Application Note: Strategic Synthesis and Functionalization of 3-Indolinone Scaffolds

Executive Summary & Strategic Landscape The 3-indolinone (also known as pseudoindoxyl or indolin-3-one) is a privileged bicyclic scaffold distinct from its more common isomer, the 2-oxindole (indolin-2-one). While 2-oxin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Landscape

The 3-indolinone (also known as pseudoindoxyl or indolin-3-one) is a privileged bicyclic scaffold distinct from its more common isomer, the 2-oxindole (indolin-2-one). While 2-oxindoles are ubiquitous in approved drugs (e.g., Sunitinib), 3-indolinones possess unique electronic properties due to the conjugation of the nitrogen lone pair with the C3 carbonyl, making them highly reactive intermediates for the synthesis of complex alkaloids (e.g., aristoteline) and potent fluorophores.

However, 3-indolinones present a specific synthetic challenge: oxidative instability . They are prone to over-oxidation to isatins (indole-2,3-diones) under aerobic conditions. Therefore, successful synthesis requires protocols that balance oxidative driving force with chemoselectivity.

This guide details two high-fidelity synthetic pathways:

  • De Novo Synthesis: A Gold/Copper-catalyzed oxidative cyclization of 2-alkynylanilines.

  • Direct Transformation: Hypervalent iodine-mediated oxidation of indoles.[1][2]

Strategic Route Selection Map

RouteSelection Target Target: Functionalized 3-Indolinone Start Starting Material? Target->Start Aniline 2-Alkynylaniline Start->Aniline Indole 2-Substituted Indole Start->Indole MethodA Method A: Au/Cu Catalysis (Oxidative Cyclization) Aniline->MethodA TBHP, 80°C MethodB Method B: Hypervalent Iodine (Oxidative Rearrangement) Indole->MethodB PhI(OAc)2, r.t. OutcomeA High Diversity (C2-Quaternary Centers) MethodA->OutcomeA OutcomeB Direct Functionalization (Late-Stage) MethodB->OutcomeB

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and desired substitution pattern.

Protocol A: Gold/Copper-Catalyzed Oxidative Cyclization

Best for: Constructing the 3-indolinone core from acyclic precursors with high functional group tolerance.[3]

This method utilizes a "soft" Lewis acid (Au) to activate the alkyne, coupled with a radical oxidant (TBHP) to install the ketone oxygen. This approach avoids the harsh conditions of traditional acid-mediated cyclizations.

Mechanistic Insight

The reaction proceeds via a cascade:[4]

  • Nucleophilic Attack: The aniline nitrogen attacks the Au-activated alkyne (5-endo-dig cyclization).

  • Oxidative Coupling: The resulting vinyl-gold intermediate undergoes oxidative cross-coupling with the peroxide radical, installing the oxygen at C3 rather than C2.

Detailed Protocol

Reagents:

  • Substrate: 2-Alkynylaniline (1.0 equiv)[5][6]

  • Catalyst 1: AuCl(PPh3) or NaAuCl4 (2–5 mol%)

  • Catalyst 2: CuI (5–10 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (2.0–3.0 equiv)

  • Solvent: Isopropanol (iPrOH) or Toluene (0.1 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the gold catalyst (5 mol%) and Copper(I) iodide (10 mol%) in the solvent (iPrOH is preferred for green chemistry compliance).

  • Substrate Addition: Add the 2-alkynylaniline (0.5 mmol scale) to the catalyst mixture.

  • Oxidant Injection: Add TBHP (2.5 equiv) dropwise over 2 minutes. Caution: Exothermic reaction.

  • Reaction: Seal the vial and heat to 80 °C for 3–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The starting material (fluorescent blue) should disappear, replaced by a less mobile, often yellow/orange spot (3-indolinone).

  • Quench & Workup: Cool to room temperature. Dilute with saturated aqueous Na2S2O3 (to quench excess peroxide) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography on silica gel. Note: 3-indolinones can be sensitive to acidic silica; use 1% Et3N in the eluent if degradation is observed.

Mechanistic Pathway Diagram[4]

AuMechanism S1 2-Alkynylaniline S2 Au-Activation (Alkyne) S1->S2 Au(I)/Au(III) S3 5-endo-dig Cyclization S2->S3 S4 Vinyl-Au Intermediate S3->S4 S5 Oxidative Coupling (TBHP) S4->S5 CuI/TBHP Prod 3-Indolinone S5->Prod -Au

Figure 2: The catalytic cycle involves gold-mediated cyclization followed by copper-assisted oxidative functionalization.

Protocol B: Hypervalent Iodine Oxidation (Metal-Free)

Best for: Late-stage functionalization of existing indole scaffolds into 3-indolinones.

Direct oxidation of indoles usually yields isatin. However, using hypervalent iodine reagents like PhI(OAc)2 (PIDA) or PhI(OCOCF3)2 (PIFA) in nucleophilic solvents allows for the isolation of the 3-indolinone (pseudoindoxyl) intermediate, particularly when the C2 position is substituted (preventing oxindole formation).

Detailed Protocol

Reagents:

  • Substrate: 2-Substituted Indole (e.g., 2-phenylindole)

  • Oxidant: PIDA (1.1 equiv)

  • Solvent: MeOH/H2O (10:1) or pure MeOH

  • Base: NaHCO3 (2.0 equiv, optional to buffer acid)

Step-by-Step Workflow:

  • Preparation: Dissolve the indole substrate (0.2 M) in MeOH. If the substrate is acid-sensitive, add solid NaHCO3.

  • Oxidation: Cool the solution to 0 °C . Add PIDA portion-wise over 10 minutes. The solution often turns from colorless to deep yellow or red.

  • Hydrolysis: Stir at 0 °C for 1 hour, then warm to room temperature. The reaction forms a 3-methoxy-indolenine intermediate.

  • Conversion: Add 1M HCl (dropwise) to hydrolyze the hemiaminal ether to the ketone (3-indolinone). Critical Control Point: Do not over-acidify, or ring opening may occur.

  • Extraction: Neutralize with sat. NaHCO3 and extract with DCM.

Comparative Analysis of Methods

FeatureMethod A: Au/Cu CatalysisMethod B: Hypervalent Iodine
Starting Material 2-Alkynylanilines (Acyclic)Indoles (Cyclic)
Key Reagent NaAuCl4 / TBHPPhI(OAc)2 (PIDA)
Atom Economy High (One-pot)Moderate (Stoichiometric oxidant)
Regioselectivity Excellent (Controlled by alkyne)Variable (Substrate dependent)
Oxidation State Oxidative CyclizationDehydrogenative Oxidation
Primary Risk Over-oxidation to IsatinPolymerization of indole

References

  • Gold-Catalyzed Synthesis of 3-Alkynylindoles and Indolinones. Source: Beilstein Journal of Organic Chemistry. Context: Describes the foundational reactivity of gold with alkynylanilines. Link:[Link]

  • Gold/Copper-Co-catalyzed Tandem Reactions for 3-Indolinones. Source: PubMed / NIH. Context: Defines the specific Au/Cu/TBHP protocol for 2,3'-bisindolin-3-ones. Link:[Link]

  • Hypervalent Iodine Oxidation of Indoles. Source: Organic Chemistry Portal / ResearchGate. Context: Protocols for using PIDA/PIFA to oxidize indole cores. Link:[Link]

  • Enantioselective Synthesis of 3-Substituted Indolines. Source: OAE Publishing. Context: Advanced functionalization strategies for the indolinone core. Link:[Link][6][4][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetylation of Indolinones

Welcome to our dedicated technical support center for the N-acetylation of indolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-acetylation of indolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format to support your experimental success.

Introduction to N-Acetylation of Indolinones

The N-acetylation of indolinones is a fundamental reaction in medicinal chemistry and drug discovery, often employed to introduce an acetyl group onto the nitrogen atom of the indolinone core. This modification can significantly alter the compound's physicochemical properties, including solubility, stability, and biological activity. While seemingly straightforward, this reaction can be prone to several side reactions, leading to a mixture of products and purification challenges. This guide will help you understand, identify, and mitigate these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My N-acetylation reaction is showing multiple spots on the TLC plate. What are the likely byproducts?

This is one of the most common observations in the N-acetylation of indolinones. Besides your desired N-acetylated product, several byproducts can form depending on the reaction conditions.

Answer: The primary byproducts in the N-acetylation of indolinones are typically the result of acetylation at other reactive sites on the molecule, over-acetylation, or reaction with residual water. The most common of these are:

  • O-acetylated indolinone (enol-ester): The lactam oxygen of the indolinone can be acetylated, particularly under certain conditions, to form an enol-ester. This byproduct can be isomeric to your desired product, which can complicate purification.

  • C-acetylated indolinone: Acetylation can occur on the electron-rich aromatic ring of the indolinone, typically at the C5 or C7 position, via a Friedel-Crafts-type reaction. This is more likely to occur under acidic conditions or with the use of strong Lewis acid catalysts.[1][2]

  • N,O-diacetylated indolinone: If the reaction is pushed too hard (e.g., with a large excess of the acetylating agent or prolonged reaction times), di-acetylation at both the nitrogen and oxygen atoms can occur.

  • Unreacted Starting Material: Incomplete conversion is a common issue. See FAQ 2 for troubleshooting this problem.

  • Acetic Acid: This is a byproduct of reactions using acetic anhydride and will be present in your crude reaction mixture.[3]

  • Hydrolyzed Acetylating Agent: If there is moisture in your reaction, the acetylating agent (e.g., acetic anhydride, acetyl chloride) can hydrolyze to acetic acid.

Below is a diagram illustrating the potential reaction pathways leading to these common byproducts.

Byproduct_Formation Indolinone Indolinone N_acetyl N-acetylindolinone (Desired Product) Indolinone->N_acetyl N-acetylation O_acetyl O-acetylindolinone (Byproduct) Indolinone->O_acetyl O-acetylation C_acetyl C-acetylindolinone (Byproduct) Indolinone->C_acetyl C-acetylation (Friedel-Crafts) Di_acetyl N,O-diacetylindolinone (Byproduct) N_acetyl->Di_acetyl Over-acetylation O_acetyl->Di_acetyl N-acetylation Acetic_Anhydride Acetic Anhydride/ Acetyl Chloride

Caption: Stepwise approach to troubleshooting low reaction conversion.

FAQ 3: My purified product is discolored (e.g., yellow, brown, or pink). What causes this and how can I prevent it?

Answer: Discoloration in the final product is often due to the presence of trace impurities, which may be highly colored. Here are the likely culprits and solutions:

  • Oxidation: Indolinone and indole-containing compounds can be susceptible to oxidation, which can generate colored impurities.

    • Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Residual Pyridine: If you are using pyridine as a solvent or base, it can be difficult to remove completely and can contribute to coloration.

    • Removal: After the reaction is complete, co-evaporate the crude product with a high-boiling point solvent like toluene several times to azeotropically remove residual pyridine. An acidic wash of the organic layer during workup (e.g., with 1 M HCl) can also help to remove basic pyridine.

  • Highly Conjugated Byproducts: The formation of minor, highly conjugated byproducts can lead to significant coloration even at low concentrations.

    • Purification: Careful column chromatography is often necessary to remove these colored impurities. Sometimes, a charcoal treatment of the crude product solution followed by filtration through celite can be effective. Recrystallization of the final product can also be an excellent method for removing colored impurities.

Protocol for a Standard N-Acetylation of an Indolinone:

StepProcedureRationale
1 Dissolve the indolinone (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.An inert atmosphere prevents oxidation. DCM is a good solvent for many indolinones.
2 Add pyridine (2.0 eq.) or triethylamine (2.0 eq.) and stir for 5 minutes.The base acts as a catalyst and scavenges the acid byproduct.
3 Cool the reaction mixture to 0 °C in an ice bath.Cooling helps to control the reaction rate and can minimize byproduct formation.
4 Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise.Slow addition prevents a rapid exotherm.
5 Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.TLC allows you to track the consumption of starting material and the formation of the product.
6 Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.This neutralizes any remaining acid and acetylating agent.
7 Separate the organic layer, and wash with 1 M HCl, then brine.The acid wash removes the base, and the brine wash removes residual water.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.This removes residual water before solvent evaporation.
9 Purify the crude product by column chromatography or recrystallization.This is crucial for removing byproducts and obtaining a pure product.
FAQ 4: How can I distinguish between the N-acetylated and O-acetylated products?

Answer: Distinguishing between N- and O-acetylated isomers is critical and can be achieved through spectroscopic methods, particularly NMR.

  • ¹H NMR Spectroscopy:

    • N-acetyl: The methyl protons of an N-acetyl group on an indolinone typically appear as a singlet in the range of δ 2.2-2.6 ppm.

    • O-acetyl (enol-ester): The methyl protons of an O-acetyl group in the corresponding enol-ester will generally be shifted slightly upfield, often appearing in the range of δ 2.0-2.3 ppm. The vinylic proton of the enol-ester will also be a key diagnostic signal.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon of the N-acetyl group will have a characteristic chemical shift. The carbonyl of the lactam in the N-acetylated product will also be present. In the O-acetylated isomer, you would expect to see the carbonyl of the ester and the olefinic carbons of the enol system.

  • Infrared (IR) Spectroscopy:

    • N-acetylindolinone: You will observe two carbonyl stretches: one for the lactam (typically ~1700-1720 cm⁻¹) and one for the N-acetyl group (typically ~1660-1680 cm⁻¹).

    • O-acetylindolinone: You will see a carbonyl stretch for the ester (typically ~1750-1770 cm⁻¹) and a C=C stretch for the enol system.

Data Summary for Product and Byproduct Identification:

CompoundKey ¹H NMR Signal (δ ppm)Key IR Signal (cm⁻¹)
N-acetylindolinone ~2.2-2.6 (s, 3H, N-CO -CH ₃)~1700-1720 (C=O, lactam), ~1660-1680 (C=O, amide)
O-acetylindolinone ~2.0-2.3 (s, 3H, O-CO -CH ₃)~1750-1770 (C=O, ester), ~1640-1660 (C=C)
C-acetylindolinone ~2.5-2.7 (s, 3H, Ar-CO -CH ₃)Signals for aromatic substitution

References

  • Naidenov, V. E., Kuvaeva, Z. I., Lopatik, D. V., Markovich, M. M., & Mikulich, A. V. (2019). Preparative synthesis of N-acetyl-3-indolinones. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(1), 58-63. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). In Glycoscience Protocols. [Link]

  • Friedel-Crafts Acylation. In Organic Chemistry Portal. [Link]

  • Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3), 415-420. [Link]

  • Kandile, N. G., Zaky, H. T., Saleh, Y. G., & Ahmed, N. A. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Brazilian Chemical Society, 25(1), 159-167. [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link] (Note: A representative URL is provided as the original may vary).

  • (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... - ResearchGate. [Link]

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005–1007. [Link]

Sources

Optimization

Technical Support Center: Analytical Monitoring of 1-Acetyl-5-chloroindolin-3-one

Executive Summary Molecule: 1-Acetyl-5-chloroindolin-3-one (N-Acetyl-5-chloroindoxyl) Primary Application: Intermediate in the synthesis of antiviral agents, kinase inhibitors, and indole-based heterocycles.[1] Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1-Acetyl-5-chloroindolin-3-one (N-Acetyl-5-chloroindoxyl) Primary Application: Intermediate in the synthesis of antiviral agents, kinase inhibitors, and indole-based heterocycles.[1] Critical Quality Attribute (CQA): Purity >98.0% with strict control over oxidative degradants (Isatins) and hydrolysis products.

This guide addresses the specific analytical challenges associated with the indolin-3-one core, which is electronically distinct from its isomer, oxindole (indolin-2-one).[1] The 3-one moiety is susceptible to oxidative dehydrogenation and enolization, necessitating specialized monitoring protocols.

Module 1: HPLC Method Development & Troubleshooting

Q: I am observing peak splitting and broad tailing for the main peak. Is my column failing?

Diagnosis: While column failure is possible, this behavior in indolin-3-ones is often due to on-column keto-enol tautomerism or secondary interactions with residual silanols. 1-acetyl-5-chloroindolin-3-one exists in equilibrium between its keto form and its enol form (1-acetyl-5-chloro-3-hydroxyindole), particularly in protic mobile phases.[1]

Troubleshooting Protocol:

  • Mobile Phase pH: Ensure your aqueous mobile phase is acidified (pH 2.5–3.[1]0) using 0.1% Formic Acid or Phosphoric Acid.[1] This suppresses silanol ionization and stabilizes the keto form.[1]

  • Temperature Control: Maintain column temperature at 25°C . Higher temperatures (e.g., >40°C) increase the rate of tautomerization, leading to "saddle" peaks or plateauing between split peaks.

  • Column Selection: Switch to a high-coverage, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to minimize stationary phase interactions.[1]

Q: How do I resolve the critical pair: 1-acetyl-5-chloroindolin-3-one vs. 1-acetyl-5-chloroisatin?

Context: The primary degradation pathway of your target molecule is oxidation at the C2 position, forming 1-acetyl-5-chloroisatin (1-acetyl-5-chloroindoline-2,3-dione).[1] These two species are structurally similar but have distinct polarities.[1]

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard stationary phase for moderate hydrophobicity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this aromatic system.[1]
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% BShallow gradient onset separates the more polar Isatin impurity (elutes earlier).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm & 230 nm254 nm for aromatic core; 230 nm for carbonyl sensitivity.[1]

Self-Validation Step: Inject a spiked sample containing 1% 1-acetyl-5-chloroisatin.[1] The resolution (


) between the impurity (typically RT ~6-7 min) and the main peak (RT ~9-10 min) must be 

.

Module 2: Impurity Profiling & Identification

Q: I see a new impurity growing at RRT 0.85 after 24 hours in solution. What is it?

Analysis: This is likely 5-chloroindolin-3-one (Deacetylated Indoxyl), resulting from the hydrolysis of the N-acetyl group.[1] This species is highly unstable and will rapidly oxidize to form 5,5'-dichloroindigo (a blue dimer), which may precipitate or appear as a highly retained hydrophobic peak.

Diagnostic Workflow:

  • Check UV Spectrum: The deacetylated species often shows a bathochromic shift (red shift) compared to the N-acetyl parent due to the free amine donating electron density into the ring.

  • LC-MS Confirmation: Look for

    
     at m/z 168/170  (characteristic chlorine isotope pattern).[1] The parent is m/z 210/212 .[1]
    
  • Visual Check: If the solution turns slightly blue/green, dimerization to indigo is occurring.

Q: Can I use GC-MS for purity analysis?

Advisory: Proceed with Caution. Indolin-3-ones are thermally labile.[1] The high temperatures of the GC injection port (250°C+) can induce:

  • Thermal Deacetylation: Artificial formation of the hydrolysis impurity.[1]

  • Dehydrogenation: Artificial formation of the isatin derivative.[1]

Recommendation: Use HPLC-UV or LC-MS for purity assignment.[1] If GC is mandatory for residual solvent analysis, use a "Cold On-Column" injection technique or keep the injector temperature below 180°C.[1]

Module 3: Sample Handling & Stability

Q: My calibration standards are degrading. How should I prepare them?

Protocol: 1-acetyl-5-chloroindolin-3-one is sensitive to base-catalyzed hydrolysis and oxidative stress .[1]

  • Solvent: Use Anhydrous Acetonitrile .[1] Avoid Methanol (protic) or water for stock solutions.[1]

  • Container: Amber glassware (protect from light-induced radical oxidation).[1]

  • Storage: Prepare fresh daily. If storage is needed, freeze at -20°C.[1]

  • In-Vial Stability: If autosampler run time >12 hours, maintain autosampler temperature at 4°C.

Visualizations

Figure 1: Analytical Logic & Degradation Pathways

Caption: Analytical workflow distinguishing the target molecule from its primary oxidative (Isatin) and hydrolytic (Indoxyl) degradation products.

AnalyticalWorkflow cluster_methods Detection Strategy Target 1-Acetyl-5-chloroindolin-3-one (Target Analyte) [M+H]+ 210 Hydrolysis Hydrolysis (Loss of Acetyl) Target->Hydrolysis Acid/Base Moisture Oxidation Oxidation (Air/Light) Target->Oxidation O2 / Light Impurity_Deacetyl 5-Chloroindolin-3-one (Unstable Intermediate) [M+H]+ 168 Hydrolysis->Impurity_Deacetyl Impurity_Isatin 1-Acetyl-5-chloroisatin (Stable Oxidant) [M+H]+ 224 Oxidation->Impurity_Isatin Impurity_Indigo 5,5'-Dichloroindigo (Blue Dimer) Highly Retained Impurity_Deacetyl->Impurity_Indigo Oxidative Dimerization Method1 HPLC (C18) Separates Polarity Method2 LC-MS Identifies Mass Shift

Figure 2: HPLC Method Decision Tree

Caption: Step-by-step troubleshooting guide for peak shape issues and resolution failures.

Troubleshooting Start Issue Observed SplitPeak Split/Broad Peak? Start->SplitPeak ResolutionFail Co-elution with Isatin? Start->ResolutionFail CheckPH Check Mobile Phase pH (Must be < 3.0) SplitPeak->CheckPH Gradient Adjust Gradient (Start at 5-10% B) ResolutionFail->Gradient CheckTemp Check Column Temp (Reduce to 25°C) CheckPH->CheckTemp pH OK ColumnChange Change Column Selectivity (Phenyl-Hexyl or C18) Gradient->ColumnChange Still Co-eluting

[1]

References

  • PubChem. (n.d.).[1] 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (Compound Summary). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link] (Note: Cited for structural analogy of acetylated halo-indoxyls and their susceptibility to hydrolysis/oxidation).

  • Ristovska, N., et al. (2013). Synthesis of N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Molbank, 2013(4), M798. Retrieved from [Link] (Note: Provides spectroscopic data (NMR/IR) for 1-acetyl-5-chloroisatin derivatives, crucial for identifying the oxidative impurity).

  • Yeole, R. D., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link] (Note: Cited for general RP-HPLC method parameters (C18, Acidic Mobile Phase) suitable for polar, nitrogen-containing heterocycles).

Sources

Troubleshooting

resolving impurities in 1-acetyl-5-chloroindolin-3-one samples

Technical Support Center: 1-Acetyl-5-Chloroindolin-3-one Senior Application Scientist Desk[1] Introduction: The Stability Paradox Welcome. If you are working with 1-acetyl-5-chloroindolin-3-one (often referred to as N-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Acetyl-5-Chloroindolin-3-one Senior Application Scientist Desk[1]

Introduction: The Stability Paradox

Welcome. If you are working with 1-acetyl-5-chloroindolin-3-one (often referred to as N-acetyl-5-chloroindoxyl), you are likely dealing with a highly reactive scaffold used in the synthesis of phosphatase inhibitors or indole-based heterocycles.[1]

The Core Challenge: Unlike its stable cousin 5-chloroisatin (which has carbonyls at positions 2 and 3), your target molecule has a methylene group at position 2 (


).[1] This makes it prone to three distinct degradation pathways:
  • Oxidation at C-2 (reverting to isatin).

  • Deacetylation at N-1 (leading to rapid dimerization).

  • Aldol-like self-condensation (due to the acidity of C-2 protons).[1]

This guide is structured to help you diagnose, resolve, and prevent these specific impurities.

Module 1: Diagnostic Profiling (The Triage)

Before attempting purification, you must identify which impurity is compromising your sample. Visual inspection is often the fastest diagnostic tool for this specific class of compounds.

Visual Diagnostic Table
Symptom (Color/State)Likely Impurity / IssueChemical Cause
Deep Red / Pink / Blue 5,5'-Dichloroindigo (Dimer)Deacetylation has occurred.[1] The free amine (indoxyl) rapidly oxidizes and dimerizes in air.
Bright Yellow / Orange 5-Chloroisatin Oxidation at C-2.[1] Common if the reaction was exposed to air/light for too long.
Sticky Brown Gum Aldol Oligomers Base-catalyzed polymerization .[1] The C-2 anion attacked another molecule's C-3 ketone.[1]
Double NMR Peaks Enol Tautomer Not an impurity. 1-acetylindolin-3-ones exist in equilibrium between keto and enol forms in solution (

).[1]
Analytical Confirmation (LC-MS)

Use this logic flow to confirm the identity of your species. Target MW: ~209.6 Da (


)[1]

ImpurityDiagnosis Sample Crude Sample (LC-MS ESI+) Mass209 Mass [M+H]+ 210 (Target) Sample->Mass209 Major Peak Mass168 Mass [M+H]+ 168 (Deacetylated) Sample->Mass168 Loss of 42 Da (Acetyl) Mass182 Mass [M+H]+ 182 (Oxidized Isatin) Sample->Mass182 Gain of 14 Da (O vs H2) Mass330 Mass [M+H]+ 331+ (Dimer/Indigo) Sample->Mass330 High MW Action1 Action1 Mass168->Action1 Re-acetylate or Discard Action2 Action2 Mass182->Action2 Recrystallize (Hard to separate)

Figure 1: LC-MS Diagnostic Logic. Note that the deacetylated species (Mass 168) is rarely seen alone; it usually converts immediately to the Dimer (Mass 330).

Module 2: Purification Protocols

WARNING: Do NOT use standard silica gel chromatography without buffering. The acidic surface of silica (


) catalyzes the hydrolysis of the N-acetyl group, turning your white/off-white product into a red/pink mess on the column.[1]
Protocol A: Recrystallization (Preferred)

This method is best for removing the Yellow (Isatin) and Brown (Oligomer) impurities.

  • Solvent System: Ethyl Acetate (EtOAc) and Hexanes (or Heptane).

    • Why: Ethanol can sometimes promote solvolysis (transesterification/deacetylation) at high temperatures.

  • Dissolution: Dissolve crude solid in minimum boiling EtOAc.

  • Filtration: If there are dark insoluble specks (indigo dimer), filter hot through a glass frit.

  • Crystallization: Add warm Hexanes dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to Room Temp (RT), then

    
    .
    
  • Wash: Wash filter cake with cold 10% EtOAc/Hexane.

Protocol B: Buffered Chromatography (If necessary)

If you must run a column to separate the target from 5-chloroisatin:

  • Stationary Phase: Neutral Alumina (Activity Grade III) OR Triethylamine (TEA) buffered Silica.

    • Preparation: Slurry silica in Hexane containing 1%

      
      .
      
  • Eluent: Hexane:EtOAc gradient (Start 95:5

    
     70:30).
    
  • Speed: Run the column fast. The longer the compound sits on the stationary phase, the higher the risk of degradation.

Module 3: Synthesis & Stability FAQs

Q1: My NMR spectrum shows two sets of peaks. Is my sample impure? A: Likely not. 1-acetylindolin-3-ones exhibit keto-enol tautomerism .

  • Keto form: C-2 protons appear as a singlet ~4.2–4.5 ppm.[1]

  • Enol form: C-2 becomes a C=C bond; the proton shifts to the aromatic region or becomes an -OH (often broad/invisible).[1]

  • Verification: Run the NMR in DMSO-

    
     instead of 
    
    
    
    . Polar solvents often shift the equilibrium heavily toward the enol form, simplifying the spectrum [1].

Q2: Why does my product turn pink on the benchtop? A: This is "Indoxyl Bloom." The N-acetyl group is a protecting group, but it is not infinitely stable. Moisture in the air hydrolyzes the amide bond. The resulting 5-chloroindoxyl immediately oxidizes to 5,5'-dichloroindigo (a dye).[1]

  • Fix: Store under Argon/Nitrogen at -20°C. Desiccate thoroughly.

Q3: Can I remove the 5-chloroisatin impurity chemically? A: It is difficult because their solubilities are similar.[1] However, 5-chloroisatin is more acidic (NH proton pKa ~10) than your N-acetylated target (no NH proton).[1]

  • Advanced Trick: Rapid wash with cold, dilute

    
     solution.[1] The isatin will deprotonate and go into the aqueous layer as a salt. Caution:  Do this very quickly (seconds) to avoid hydrolyzing your target, then extract immediately into DCM.
    

Module 4: Troubleshooting Workflow

Use this decision tree to determine the fate of your batch.

Workflow Start Crude Reaction Mixture CheckTLC Check TLC (Use Neutral Alumina plates) Start->CheckTLC IsPink Pink/Red Spot? CheckTLC->IsPink Yes IsYellow Yellow Spot? CheckTLC->IsYellow Yes OnlyProduct Single Spot? CheckTLC->OnlyProduct Yes Discard Discard / Re-synthesize (Check Moisture Control) IsPink->Discard Major (>10%) Recryst Recrystallize IsPink->Recryst Minor (<10%) IsYellow->Recryst Recrystallize (EtOAc/Hex) Wash Cold Na2CO3 Wash IsYellow->Wash Basic Wash (Risk!) NMR Final QC OnlyProduct->NMR Confirm Structure

Figure 2: Batch Processing Decision Tree.

References

  • Keto-Enol Tautomerism in Indolinones

    • Source: Master Organic Chemistry. (2022).[2][3] "Keto-Enol Tautomerism: Key Points".

    • Relevance: Explains the NMR splitting patterns observed in -keto systems like indolin-3-one.
    • URL:[Link]

  • Purification of Isatin Derivatives

    • Source: Department of Chemistry, University of Rochester. "Solvents for Recrystallization".[4][5][6][7][8]

    • Relevance: Validates the use of EtOAc/Hexane systems for polar heterocycles to avoid solvolysis.
    • URL:[Link]

  • Synthesis and Stability of 5-Chloroisatin (Precursor)

    • Source: ChemicalBook / CAS Data. "5-Chloroisatin Properties and Stability".[1]

    • Relevance: Provides physical data (MP 254°C)

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for Indolinone Kinase Inhibitors: A Quality Control Comparison Guide

Audience: Researchers, Senior Analytical Scientists, and CMC Leads in Drug Development. Focus: Indolinone derivatives (e.g., Sunitinib, Nintedanib) and the specific analytical challenges imposed by their physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Analytical Scientists, and CMC Leads in Drug Development. Focus: Indolinone derivatives (e.g., Sunitinib, Nintedanib) and the specific analytical challenges imposed by their physicochemical properties, such as E/Z isomerization and genotoxic impurity profiling.

Executive Summary: The Indolinone Challenge

Indolinone derivatives represent a critical class of tyrosine kinase inhibitors (TKIs) used extensively in oncology (e.g., Sunitinib for renal cell carcinoma, Nintedanib for idiopathic pulmonary fibrosis). From a Quality Control (QC) perspective, these molecules present a unique "analytical triad" of challenges:

  • Photosensitivity & E/Z Isomerization: The exocyclic double bond at the C3 position renders these compounds highly susceptible to photo-isomerization, complicating peak integration and purity assignment.

  • Genotoxic Impurity (GTI) Risk: The synthesis often involves hydrazine or aniline derivatives, requiring trace-level detection (ppm) well below standard HPLC-UV limits.

  • Polymorphism: The solid-state form directly impacts dissolution and bioavailability, necessitating rigorous XRD/DSC control.

This guide objectively compares the three dominant analytical pillars—HPLC-UV , LC-MS/MS , and qNMR —and provides validated workflows to navigate these challenges.

Comparative Analysis: Selecting the Right Tool

While HPLC-UV remains the workhorse for release testing, it is often insufficient for the full QC profile of indolinone derivatives. The following table contrasts the performance of primary techniques.

Table 1: Analytical Technique Performance Matrix
FeatureHPLC-UV / UHPLC-PDA LC-MS/MS (Triple Quad) Quantitative NMR (qNMR)
Primary Application Routine purity release; Assay; Related substances.Genotoxic impurity (GTI) quantification; Unknown identification.Reference Standard qualification; Absolute purity determination.
Sensitivity (LOD) ~0.05% (w/w)< 1 ppm (trace level)~0.1% (w/w)
Specificity Moderate (Risk of co-elution).High (Mass-resolved).High (Structure-resolved).
Isomer Handling Requires specific method optimization (SPM vs. separation).Can detect isomers, but ionization efficiency may vary.Distinct chemical shifts for E/Z protons allow ratio calculation.
Reference Standard Required (Response factor dependency).Required (Isotope-labeled internal standards preferred).Not Required for analyte (Internal standard is generic, e.g., Maleic acid).
Throughput High (Automated).Moderate.Low.

Deep Dive: The "Big Three" Techniques

A. HPLC/UHPLC: Mastering the E/Z Isomerization

The Challenge: Indolinones like Sunitinib exist primarily as the Z-isomer (thermodynamically stable) but convert to the E-isomer upon exposure to light. In a standard chromatogram, this appears as a splitting peak or a "shoulder," leading to integration errors.

The Solution: Two Validated Approaches

  • Separation Method: Isolate both isomers chromatographically. The total purity is the sum of Area(Z) + Area(E). This requires a long run time and actinic light protection.

  • Single Peak Method (SPM): Intentionally merge the isomers by elevating column temperature (often >45°C) or adjusting pH to accelerate rapid interconversion on-column, resulting in a single, quantifiable peak.

B. LC-MS/MS: The Genotoxic Watchdog

The Challenge: Synthetic precursors for indolinones often include hydrazines or substituted anilines, which are potential mutagens (ICH M7). The Solution: Use Selected Reaction Monitoring (SRM) on a Triple Quadrupole MS.

  • Derivatization: For volatile hydrazines, in-situ derivatization (e.g., with benzaldehyde) often improves ionization and chromatography retention.

C. qNMR: The Absolute Truth

The Challenge: Sourcing ultra-pure reference standards for early-phase indolinone derivatives is difficult. The Solution: 1H-qNMR provides "absolute" purity without a matched standard.

  • Mechanism: Compare the integration of a stable signal (e.g., the indolinone NH or aromatic protons) against a certified internal standard (e.g., Dimethyl sulfone) with a known relaxation delay (d1 > 5x T1).

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic for selecting the appropriate technique based on the specific QC requirement (Purity vs. Safety vs. Structure).

QC_Decision_Tree Start QC Requirement Purity Routine Purity & Assay Start->Purity Trace Trace Impurities (GTIs) Start->Trace Structure Structure/Ref Std Qual Start->Structure Isomer Isomer Issue? Purity->Isomer Volatile Volatile GTI? Trace->Volatile NMR 1H-qNMR Structure->NMR HPLC HPLC-UV / UHPLC LCMS LC-MS/MS (Triple Quad) Isomer->HPLC No SPM Single Peak Method (High Temp) Isomer->SPM Yes (Routine) Sep Summation Method (Protect from Light) Isomer->Sep Yes (Characterization) Volatile->LCMS No (e.g., Anilines) GC Headspace GC-MS Volatile->GC Yes (e.g., Hydrazine) SPM->HPLC Sep->HPLC

Figure 1: Analytical Decision Matrix for Indolinone Derivatives. This flow guides the selection of HPLC, LC-MS, or qNMR based on the specific analytical hurdle (isomerization, volatility, or absolute quantification).

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method (Sunitinib Model)

Designed to handle E/Z isomerization via the Single Peak Method (SPM).

Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate, Glacial Acetic Acid, Milli-Q Water.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 4.5 with acetic acid).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 0-5 min (10% B), 5-20 min (10%→80% B), 20-25 min (80% B).

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: PDA at 430 nm (Specific for indolinone core, minimizes matrix interference).

    • Column Temperature: 50°C (Critical Parameter: Promotes rapid on-column isomerization to merge E/Z peaks).

  • Sample Preparation:

    • Dissolve 25 mg of substance in 50 mL of diluent (50:50 Mobile Phase A:B).

    • Precaution: Use amber glassware. If amber glass is unavailable, wrap flasks in aluminum foil immediately.

  • System Suitability Criteria:

    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 5000.

    • %RSD of Area (6 injections): < 1.0%.

Protocol B: Trace Analysis of Genotoxic Impurities (Aniline Derivative)

Targeting 5 ppm limit using LC-MS/MS.

  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Source Parameters (ESI Positive):

    • Spray Voltage: 3500 V.

    • Capillary Temp: 300°C.

    • Sheath Gas: 40 arb units.

  • MRM Transitions:

    • Identify the precursor ion [M+H]+ for the specific aniline impurity.

    • Select two transitions: Quantifier (most intense) and Qualifier (for confirmation).

    • Example (4-Fluoroaniline): 112.1 → 92.0 (Quant), 112.1 → 65.0 (Qual).

  • Workflow:

    • Prepare standard curve: 0.5 ppm to 20 ppm relative to API concentration.

    • Inject Sample (10 µL).

    • Calculate concentration using linear regression (R² > 0.99).[2][3]

Workflow Visualization: E/Z Isomer Management

This diagram details the specific handling of the photo-isomerization issue, a frequent cause of OOS (Out of Specification) results in indolinone QC.

Isomer_Workflow Sample Indolinone Sample (Z-isomer dominant) Light Light Exposure (Ambient Lab Light) Sample->Light Action1 Amber Glassware & Low Light Sample->Action1 Prevention Equilibrium E/Z Equilibrium (Split Peaks) Light->Equilibrium Isomerization Action2 Heated Column (>45°C) Equilibrium->Action2 On-column Interconversion Action1->Equilibrium Minimizes Result Single Merged Peak (Accurate Integration) Action2->Result

Figure 2: E/Z Isomer Management Workflow. Demonstrating how environmental control (Amber Glassware) and Method Parameters (Heated Column) converge to ensure data integrity.

References

  • Bhagat, R., et al. (2019).[4] "A Review on Analytical Method Development and Validation." Journal of Drug Delivery and Therapeutics. [Link]

  • Liu, D. Q., et al. (2010). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pasquini, et al. (2023). "Specificity Parameters of Nintedanib." ResearchGate. [Link][2]

  • Gopireddy, R. R., et al. (2021).[1] "A Stability Indicating Method Development... of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach." Journal of Chromatographic Science. [Link][1]

  • RSC Publishing. "E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor." [Link]

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." [Link]

Sources

Comparative

A Comparative Analysis of 1-Acetyl-5-chloroindolin-3-one in the Landscape of Indolinone Kinase Inhibitors

This guide provides a comparative analysis of the novel compound 1-acetyl-5-chloroindolin-3-one against established indolinone-based kinase inhibitors. For researchers and drug development professionals, this document ou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the novel compound 1-acetyl-5-chloroindolin-3-one against established indolinone-based kinase inhibitors. For researchers and drug development professionals, this document outlines the structural rationale, potential synthesis, and a comprehensive experimental workflow to characterize its inhibitory profile. While 1-acetyl-5-chloroindolin-3-one is not extensively documented in current literature as a kinase inhibitor, this analysis leverages structure-activity relationship (SAR) data from well-known analogues to build a predictive framework for its potential efficacy and selectivity.

The Indolinone Scaffold: A Privileged Structure in Kinase Inhibition

The indolinone core is a prominent scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][2]

Indolinone-based inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[1][2][4] The versatility of the indolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against different kinases.[5]

Structural Dissection: 1-Acetyl-5-chloroindolin-3-one

To understand the potential of 1-acetyl-5-chloroindolin-3-one as a kinase inhibitor, a structural comparison with well-characterized indolinone inhibitors is essential. The key structural features of 1-acetyl-5-chloroindolin-3-one are the indolin-3-one core, a 1-acetyl group, and a 5-chloro substituent.

Here is a comparison with prominent indolinone kinase inhibitors:

Feature1-Acetyl-5-chloroindolin-3-oneSunitinib (Sutent®)Semaxanib (SU5416)GW5074
Core Structure Indolin-3-oneIndolin-2-oneIndolin-2-oneIndolin-2-one
Position 1 Substituent Acetyl groupHydrogenHydrogenHydrogen
Position 3 Substituent Carbonyl group (part of the core)Pyrrole moietyPyrrole moiety(3,5-dibromo-4-hydroxyphenyl)methylene
Position 5 Substituent Chloro groupFluoro groupHydrogenIodo group

Analysis of Structural Differences:

  • Indolin-3-one vs. Indolin-2-one Core: The vast majority of clinically successful indolinone kinase inhibitors possess an indolin-2-one core.[1] This core, with its exocyclic double bond at the 3-position, is crucial for interacting with the hinge region of the kinase ATP-binding pocket. The indolin-3-one structure of 1-acetyl-5-chloroindolin-3-one presents a different spatial arrangement of hydrogen bond donors and acceptors, which could lead to a novel kinase binding profile.

  • 1-Acetyl Group: The acetylation at the N1 position removes a potential hydrogen bond donor. This modification could influence the orientation of the molecule within the ATP-binding pocket and potentially enhance cell permeability.

  • 5-Chloro Substituent: Halogenation at the 5-position is a common feature in many kinase inhibitors and can contribute to favorable hydrophobic interactions within the binding site. The chloro group is expected to enhance the binding affinity.

Proposed Synthesis of 1-Acetyl-5-chloroindolin-3-one

Proposed Synthetic Pathway:

Synthetic Pathway A 5-Chloroindoline B 1-Acetyl-5-chloroindoline A->B Acetic anhydride, Pyridine C 1-Acetyl-5-chloroindolin-3-one B->C Oxidation (e.g., CrO3, PCC)

Caption: Proposed two-step synthesis of 1-acetyl-5-chloroindolin-3-one.

Experimental Protocol:

  • Acetylation of 5-chloroindoline: 5-chloroindoline can be acetylated at the nitrogen atom using acetic anhydride in the presence of a base like pyridine to yield 1-acetyl-5-chloroindoline.[6]

  • Oxidation to 1-acetyl-5-chloroindolin-3-one: The resulting 1-acetyl-5-chloroindoline can then be oxidized at the 3-position to the corresponding ketone using a suitable oxidizing agent, such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Comparative Kinase Inhibitory Profiles

The following table summarizes the known kinase targets of selected indolinone inhibitors for a comparative perspective. The kinase profile of 1-acetyl-5-chloroindolin-3-one remains to be determined experimentally.

InhibitorPrimary Kinase TargetsIC50 (nM)Key Therapeutic Areas
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R[1][7]VEGFR2: 80, PDGFRβ: 2[7]Renal Cell Carcinoma, GIST[1]
Semaxanib (SU5416) VEGFR2 (Flk-1/KDR)[8][9]VEGFR2: 1,230[10]Investigational (Colorectal Cancer)[8]
GW5074 c-Raf1c-Raf1: 9Preclinical (Neuroprotection, Cancer)[11][12]
1-Acetyl-5-chloroindolin-3-one To be determinedTo be determinedTo be determined

Experimental Workflow for Characterization

To evaluate the potential of 1-acetyl-5-chloroindolin-3-one as a kinase inhibitor, a systematic experimental approach is necessary.

Workflow Diagram:

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Downstream Signaling Analysis A Synthesis and Purification of 1-Acetyl-5-chloroindolin-3-one B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B C IC50 Determination for Identified Hits B->C D Mechanism of Action Studies (ATP Competition Assay) C->D E Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) C->E F Target Engagement Assays (e.g., Western Blot for Phospho-Kinase Levels) E->F G Pathway-Specific Western Blotting (e.g., p-ERK, p-AKT) F->G

Caption: A comprehensive workflow for the characterization of a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-acetyl-5-chloroindolin-3-one against a specific kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • 1-acetyl-5-chloroindolin-3-one (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of 1-acetyl-5-chloroindolin-3-one in DMSO, and then dilute further into the assay buffer.

  • Kinase Reaction: a. To each well of a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent, which measures the amount of ADP produced (for ADP-Glo™) or the phosphorylation of the substrate (for Z'-LYTE™). c. Incubate as required by the detection kit.

  • Data Analysis: a. Measure the signal (luminescence or fluorescence) using a plate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of 1-acetyl-5-chloroindolin-3-one on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)[13]

  • Complete cell culture medium

  • 1-acetyl-5-chloroindolin-3-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-acetyl-5-chloroindolin-3-one and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Analysis

Should 1-acetyl-5-chloroindolin-3-one show significant inhibitory activity against specific kinases, it is crucial to investigate its impact on the corresponding signaling pathways within a cellular context. For instance, if the compound inhibits a receptor tyrosine kinase like VEGFR, its effect on downstream effectors such as MEK and ERK should be examined.

VEGFR Signaling Pathway Diagram:

VEGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF VEGF->VEGFR Binding & Dimerization

Caption: Simplified representation of the VEGFR signaling pathway.

Conclusion and Future Directions

While 1-acetyl-5-chloroindolin-3-one is an understudied compound in the context of kinase inhibition, its structural features, when compared to established indolinone inhibitors, suggest a potential for biological activity. The indolin-3-one core represents a departure from the more common indolin-2-one scaffold and may offer a novel binding mode and selectivity profile.

The experimental workflow outlined in this guide provides a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of 1-acetyl-5-chloroindolin-3-one. The results of these studies will be crucial in determining its potential as a lead compound for the development of new kinase inhibitors. Future work should focus on co-crystallization studies with identified kinase targets to elucidate the precise binding interactions and guide further structure-based drug design efforts.

References

  • Hilton, J. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

  • Chiang, C. C., et al. (2010). Discovery of pyrrole-indoline-2-ones as aurora kinase inhibitors with a different inhibition profile. Journal of medicinal chemistry, 53(16), 5929–5941. [Link]

  • Singh, U. P., & Singh, R. K. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1). [Link]

  • Mohammadi, M., et al. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science, 276(5314), 955–960. [Link]

  • Kumar, A., et al. (2013). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 13(5), 659–677. [Link]

  • Ter-Sarkisyan, V. N., et al. (1984). Process for the preparation of 5-chloro-indole.
  • Chen, Y. C., et al. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. International journal of molecular sciences, 23(12), 6436. [Link]

  • Wikipedia. (2023). Semaxanib. [Link]

  • Hennessy, B. T., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(25), 7384–7393. [Link]

  • Wikipedia. (2024). Sunitinib. [Link]

  • Morgan, B., et al. (2004). A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points. British journal of cancer, 91(7), 1229–1236. [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

  • Chu, T. F., et al. (2008). New insights into molecular mechanisms of sunitinib-associated side effects. Clinical cancer research, 14(10), 2935–2942. [Link]

  • Anderson, N. A., et al. (2017). Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD.
  • Oncotargets and Therapy. (2016). Sunitinib: the antiangiogenic effects and beyond. [Link]

  • Breitenbuecher, F., et al. (2020). Inhibition of BCL2A1 by STAT5 inactivation overcomes resistance to targeted therapies of FLT3-ITD/D835 mutant AML. Blood cancer journal, 10(1), 1. [Link]

  • Li, X., et al. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC advances, 14(1), 1–8. [Link]

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical cancer research, 9(1), 327–337. [Link]

  • Glicksman, M. A., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. The Journal of neuroscience, 24(40), 8649–8658. [Link]

  • Orfali, R., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Polymers, 14(3), 406. [Link]

  • Massive Bio. Sunitinib Malate. [Link]

  • Kieran, M. W., et al. (2005). Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. Journal of neuro-oncology, 75(3), 253–259. [Link]

  • Li, X., et al. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC advances, 14(1), 1–8. [Link]

  • Al-Tannak, N. F., et al. (2020). Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin. Future medicinal chemistry, 12(1), 19–29. [Link]

  • Reaction Biology. Kinase Profiling & Screening. [Link]

Sources

Validation

structure-activity relationship (SAR) of 5-substituted indolin-3-ones

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-substituted indolin-3-ones , a privileged scaffold distinct from the more common indolin-2-ones (oxindoles). It is desi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-substituted indolin-3-ones , a privileged scaffold distinct from the more common indolin-2-ones (oxindoles). It is designed for medicinal chemists and pharmacologists optimizing small molecules for oncology and antimicrobial applications.

Executive Summary & Scaffold Distinction

The indolin-3-one (also known as pseudoindoxyl ) core is an isomer of the widely utilized oxindole (indolin-2-one). While oxindoles (e.g., Sunitinib) are established kinase inhibitors, indolin-3-ones offer a unique chemical vector. They are electronically distinct, possessing a ketone at C3 and an amine at N1, often functionalized at C2 to form 2-benzylideneindolin-3-ones (azaaurones).

Crucial Structural Distinction:

  • Indolin-2-one (Oxindole): C2=O, C3=CH-Ar. (Kinase heavy).[1]

  • Indolin-3-one (Pseudoindoxyl): N1-C2-C3=O. (Tubulin, Antimicrobial, Opioid).

Why the 5-Position?

The 5-position of the indolin-3-one ring (equivalent to the 5-position of the indole precursor) is the primary "electronic handle." Substitutions here (


) directly modulate:
  • Electron Density on Ring A: Affecting

    
    -
    
    
    
    stacking interactions with protein targets (e.g., Tubulin).
  • Lipophilicity (LogP): Critical for membrane permeability in antimicrobial applications.

  • Metabolic Stability: Blocking para-hydroxylation.

Chemical Space & Synthesis

Accessing 5-substituted indolin-3-ones requires specific synthetic strategies due to the instability of the unsubstituted parent core.

Primary Synthetic Route: Oxidative Cyclization

The most robust method involves the oxidative cyclization of 2'-aminochalcones. This route allows for the pre-installation of 5-substituents (via the starting acetophenone) and 2-benzylidene diversity.

Synthesis Figure 1: Synthesis of 5-Substituted Indolin-3-ones via Chalcone Oxidation Start 2-Amino-5-R-acetophenone (R = H, OMe, Cl, F) Chalcone 2'-Amino-5'-R-chalcone (Intermediate) Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Ar-CHO (Benzaldehyde) Aldehyde->Chalcone Cyclization Oxidative Cyclization (Hg(OAc)2 or PhI(OAc)2) Chalcone->Cyclization Product 5-Substituted-2-benzylidene indolin-3-one Cyclization->Product Ring Closure

Comparative SAR Analysis

The biological profile of 5-substituted indolin-3-ones diverges significantly based on the substituent's electronic and steric nature. The table below synthesizes data from oncology and antimicrobial assays.

Table 1: Comparative SAR of 5-Substituted 2-Benzylideneindolin-3-ones
5-Substituent (

)
Electronic Effect (

)
Primary ActivityMechanism of ActionPotency Benchmark (IC50/MIC)
-H NeutralModerateGeneral CytotoxicityIC50: 1.0 - 5.0 µM (HeLa)
-OMe (Methoxy) Donor (-0.27)High (Anticancer) Tubulin Polymerization InhibitionIC50: 0.01 - 0.1 µM (MCF-7)
-Cl / -Br Acceptor (+0.23)High (Antimicrobial) Membrane Disruption / DNA GyraseMIC: 0.5 - 2.0 µg/mL (S. aureus)
-F Acceptor (+0.06)ModerateMetabolic StabilityIC50: > 1.0 µM (Variable)
-NO2 Strong Acceptor (+0.78)High (Antibacterial)Nitro-reduction radical damageMIC: < 1.0 µg/mL (Gram -ve)
Deep Dive: Anticancer Activity (The "Colchicine Mimic")
  • 5-Methoxy Effect: The introduction of a methoxy group at the 5-position (analogous to the C6 of the indole ring in some numbering schemes, but C5 in indolin-3-one) is critical for tubulin binding.

  • Mechanism: These molecules bind to the colchicine site of tubulin. The 5-OMe group mimics the methoxy-rich A-ring of colchicine, facilitating hydrogen bonding and hydrophobic fit within the tubulin pocket.

  • Comparison: 5-OMe derivatives consistently outperform 5-H and 5-Halo analogs in antiproliferative assays against MDR (Multi-Drug Resistant) cell lines.

Deep Dive: Antimicrobial Activity[1][2][3][4][5]
  • 5-Halo Effect: In contrast to oncology, halogenated derivatives (5-Cl, 5-Br) excel in antimicrobial screens.

  • Causality: The halogen increases lipophilicity (LogP), enhancing penetration through the bacterial cell wall (peptidoglycan in Gram-positives).

  • Selectivity: 5-Bromo derivatives have shown high selectivity for S. aureus (MRSA) over mammalian cells compared to the unsubstituted core.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Protocol A: Synthesis of 5-Methoxy-2-(3,4,5-trimethoxybenzylidene)indolin-3-one
  • Chalcone Formation: Dissolve 2-amino-5-methoxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in Ethanol. Add 40% NaOH (aq) dropwise at 0°C. Stir at RT for 12h. Precipitate with ice water, filter, and recrystallize (Yield ~85%).

  • Oxidative Cyclization: Dissolve the chalcone (1.0 eq) in Pyridine. Add Selenium Dioxide (

    
    ) or Phenyliodine diacetate (PIDA) (1.2 eq). Reflux for 4-6h.
    
  • Workup: Remove solvent, extract with EtOAc, wash with 1N HCl (to remove pyridine). Purify via silica column (Hexane:EtOAc 8:2).

  • Validation: confirm structure via

    
     NMR (distinct singlet for vinyl H at ~6.8-7.2 ppm) and IR (C=O stretch at ~1700 
    
    
    
    ).
Protocol B: Tubulin Polymerization Assay
  • Preparation: Purify tubulin from bovine brain (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) + 1 mM GTP.
    
  • Incubation: Add test compound (5-substituted indolin-3-one) at varying concentrations (0.1 - 10 µM) to tubulin (10 µM) at 4°C.

  • Measurement: Transfer to 37°C to initiate polymerization. Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI reporter or simply measure absorbance at 340 nm (turbidity) every 30s for 60 min.

  • Analysis: Calculate

    
     of the growth phase. Compare IC50 relative to Colchicine (Standard).
    

Visualizing the SAR Logic

The following diagram maps the structural modifications to their biological consequences.

SAR_Logic Figure 2: Structure-Activity Relationship Map of 5-Substituted Indolin-3-ones Core 5-Substituted Indolin-3-one Core OMe 5-OMe (Methoxy) Core->OMe Halo 5-Cl / 5-Br (Halogen) Core->Halo H 5-H (Unsubstituted) Core->H Tubulin Tubulin Inhibition (Anticancer) OMe->Tubulin Colchicine Mimicry Lipophilicity Increased LogP Halo->Lipophilicity H->Tubulin Weak Binding Potency High Potency (nM range) Tubulin->Potency Bacterial Membrane Permeability (Antimicrobial) Lipophilicity->Bacterial MRSA Selectivity

References

  • Venkatesan, P., et al. (2015). Synthesis and biological evaluation of 2-benzylideneindolin-3-ones as potent anticancer agents. European Journal of Medicinal Chemistry.[2] Link

  • Rindhe, S.S., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (Note: Comparative data for 3-one isomers). PubMed Central. Link

  • Takayama, H., et al. (2016).[3] Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism.[4] Journal of Medicinal Chemistry.[2] Link

  • Zhang, M., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. ACS Publications. Link

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones. (Reference for 5-substitution electronic effects). Journal of Medicinal Chemistry. Link

Sources

Comparative

validation of in vitro assay results for 1-acetyl-5-chloroindolin-3-one

Title: Validation of In Vitro Assay Results for 1-Acetyl-5-Chloroindolin-3-One: A Comparative Technical Guide Executive Summary & Compound Profile 1-Acetyl-5-chloroindolin-3-one (ACIO) represents a specialized subclass o...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of In Vitro Assay Results for 1-Acetyl-5-Chloroindolin-3-One: A Comparative Technical Guide

Executive Summary & Compound Profile

1-Acetyl-5-chloroindolin-3-one (ACIO) represents a specialized subclass of the indole scaffold known as pseudoindoxyls or indolin-3-ones. Unlike the widely commercialized indolin-2-ones (e.g., Sunitinib), the 3-one core possesses unique electronic properties that make it a potent electrophile and a privileged structure for targeting cysteine-rich kinases (e.g., CDK2, GSK-3β) and viral proteases.

However, this potency comes with a significant validation liability: chemical instability . Indolin-3-ones are prone to oxidative dimerization to form indigo-like dyes, which are notorious "pan-assay interference compounds" (PAINS). They can quench fluorescence or precipitate, leading to false-positive IC50 values.

This guide outlines a rigorous validation workflow to distinguish true biological activity from assay artifacts, comparing ACIO against industry-standard alternatives.

Comparative Landscape: ACIO vs. Established Alternatives

The following table contrasts ACIO with the "Gold Standard" (Sunitinib) and a structural isomer (Indirubin) to contextualize its performance profile.

Feature1-Acetyl-5-chloroindolin-3-one (ACIO) Sunitinib (Indolin-2-one) Indirubin (Bis-indole)
Core Scaffold Indolin-3-one (Pseudoindoxyl)Indolin-2-one (Oxindole)Bis-indole (Isomer)
Primary Mechanism Covalent/Reversible Kinase InhibitionATP-Competitive InhibitionATP-Competitive (CDK/GSK3)
Key Target Class CDKs, SARS Protease, TubulinVEGFR, PDGFR, KITCDKs, GSK-3β
Solubility (DMSO) High (>50 mM)Moderate (requires acid)Low (poor solubility)
Assay Liability High: Oxidative dimerization (Indigo formation)Low: Stable under assay conditionsMedium: Aggregation
Fluorescence Weak/Non-fluorescent (Monomer)Highly Fluorescent (Interference risk)Strongly Colored (Absorbance interference)
Metabolic Stability Low (Deacetylation risk)High (CYP3A4 metabolized)Moderate

Validation Workflow: The "Self-Validating" Protocol

To ensure data integrity, you must prove that the observed activity belongs to the parent molecule (ACIO) and not a degradation product.

Phase 1: Chemical Integrity (The "Go/No-Go" Step)

Objective: Verify ACIO remains monomeric in the assay buffer.

Protocol:

  • Preparation: Dissolve ACIO to 10 mM in DMSO.

  • Dilution: Dilute to 100 µM in the specific Assay Buffer (e.g., PBS + 0.1% BSA). Do not add DTT yet.

  • Time-Course Analysis: Inject into HPLC-UV/MS at T=0, T=1h, and T=4h.

  • Checkpoint:

    • Pass: >95% Monomer (Peak A).[1]

    • Fail: Appearance of a new red/blue peak (Peak B = Dimer/Indigo).

    • Correction: If dimerization occurs, add 1-5 mM DTT or TCEP to the buffer. Indolin-3-ones are often stabilized in reducing environments.

Phase 2: Biochemical Potency (Kinase Inhibition)

Objective: Determine IC50 against CDK2/Cyclin E (Model Target).

Methodology: ADP-Glo™ Kinase Assay (Luminescence-based). Rationale: Luminescence is less susceptible to the color interference caused by potential indigo byproducts than fluorescence assays.

Step-by-Step Protocol:

  • Enzyme Mix: Prepare 2x CDK2/Cyclin E (0.5 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT ).

  • Compound Addition: Acoustic dispense 50 nL of ACIO (10-point dose response, 10 µM top conc) into 384-well white plates.

  • Incubation: Add 2.5 µL Enzyme Mix. Incubate 15 min at RT.

  • Substrate Start: Add 2.5 µL of 2x ATP/Substrate mix (20 µM ATP, 0.2 µg/µL Histone H1).

  • Reaction: Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min) followed by 10 µL Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence (Integration time: 0.5s).

Data Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Hill Slope: Should be between -0.8 and -1.2. A slope > -2.0 suggests aggregation or stoichiometric binding issues.

Phase 3: Cellular Selectivity (Viability vs. Toxicity)

Objective: Confirm on-target efficacy vs. general cytotoxicity.

Methodology: Multiplexed CellTiter-Glo (ATP) + CellTox Green (Membrane Integrity).

  • Cell Line: MCF-7 (Breast Cancer, CDK2 dependent).

  • Control: Fibroblasts (Non-cancerous).

  • Result: A "Valid" hit shows >10-fold selectivity window (IC50 Cancer < IC50 Normal). If ACIO kills both equally, it is likely acting via non-specific redox cycling (a common artifact of quinone/indolinone structures).

Visualizing the Mechanism & Workflow

Diagram 1: The Stability Liability (Mechanism of Artifacts)

This diagram illustrates why validation is critical. The "1-acetyl" group is the only barrier preventing the formation of the inactive, insoluble indigo dye.

StabilityPath cluster_prevention Validation Control ACIO 1-Acetyl-5-Chloroindolin-3-one (Active Monomer) Intermed Deacetylation / Hydrolysis (Unstable Intermediate) ACIO->Intermed High pH or Esterases Dimer 5,5'-Dichloroindigo (Inactive Precipitate / Artifact) Intermed->Dimer Oxidation (O2) (Rapid Dimerization)

Caption: Degradation pathway of ACIO. The loss of the acetyl group leads to rapid oxidative dimerization, causing false-positive assay results due to precipitation or light scattering.

Diagram 2: The Validation Decision Tree

Follow this logic to validate your "Hit."

ValidationFlow Start Start: ACIO Hit in Primary Screen ChemCheck Step 1: HPLC Stability Check (Buffer + 4h Incubation) Start->ChemCheck IsStable Is Peak Purity > 95%? ChemCheck->IsStable AddRed Action: Add 2mM DTT/TCEP to Assay Buffer IsStable->AddRed No Biochem Step 2: Dose-Response (IC50) (ADP-Glo Assay) IsStable->Biochem Yes AddRed->ChemCheck HillSlope Is Hill Slope ~ -1.0? Biochem->HillSlope Artifact Artifact: Aggregator/Precipitate (Discard) HillSlope->Artifact Slope > -2.0 (Steep) Cellular Step 3: Cellular Selectivity (Cancer vs. Normal) HillSlope->Cellular Slope -0.8 to -1.2 Valid VALIDATED HIT (Proceed to SAR) Cellular->Valid

Caption: Step-by-step decision tree for validating ACIO activity, filtering out chemical instability and non-specific aggregation artifacts.

References

  • Ristovska, N., et al. (2013). Synthesis of N"-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Molbank.[2] Link

  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors.

  • Smolecule. (2023).[] 1H-Indole-3-acetyl chloride: Applications in Pharmaceuticals. Link

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Link

  • Sigma-Aldrich. (2023). Product Specification: 1H-Indole-3-acetyl chloride. Link

Sources

Validation

A Spectroscopic Compass: Navigating the Structural Landscape of 1-Acetyl-5-chloroindolin-3-one and Its Analogs

The Core Scaffold: A Family of Indolinones The indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of various substituents, su...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Scaffold: A Family of Indolinones

The indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of various substituents, such as an acetyl group at the nitrogen (N-1) and a chlorine atom at the C-5 position, significantly modulates the electronic distribution and, consequently, the spectroscopic properties of the molecule. Understanding these substituent effects is crucial for structure elucidation and the design of new chemical entities.

This guide will dissect the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 1-acetyl-5-chloroindolin-3-one by drawing parallels with its analogs.

Spectroscopic Deep Dive: A Comparative Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the molecular structure.

1-Acetylindolin-3-one (Analog 1): The Impact of N-Acetylation

The introduction of an acetyl group at the N-1 position induces significant changes in the NMR spectrum compared to the unsubstituted indolinone core. The acetyl group itself will present a sharp singlet in the ¹H NMR spectrum, typically in the range of δ 2.0-2.5 ppm, corresponding to the methyl protons. In the ¹³C NMR spectrum, the acetyl methyl carbon will appear around δ 24 ppm, and the carbonyl carbon will be significantly downfield, in the region of δ 168-172 ppm.

5-Chloroindoline-2,3-dione (5-Chloroisatin) (Analog 2): The Influence of the Chloro Substituent

The presence of an electron-withdrawing chlorine atom at the C-5 position of the benzene ring will deshield the aromatic protons. The aromatic region of the ¹H NMR spectrum of 5-chloroisatin is expected to show three distinct signals.

Predictive Analysis for 1-Acetyl-5-chloroindolin-3-one:

By combining the observations from our analogs and the data from the derivative N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide, we can predict the NMR spectra of 1-acetyl-5-chloroindolin-3-one. The ¹H NMR spectrum of the derivative shows aromatic protons in the range of δ 7.47-7.9 ppm and an acetyl methyl singlet at δ 2.01 ppm.[1] The ¹³C NMR spectrum of this derivative displays the acetyl methyl carbon at δ 24.15 ppm and the acetyl carbonyl carbon at δ 168.68 ppm.[1]

Based on this, the predicted NMR data for 1-acetyl-5-chloroindolin-3-one is summarized below:

Compound ¹H NMR (Predicted/Observed) ¹³C NMR (Predicted/Observed)
1-Acetyl-5-chloroindolin-3-one Acetyl CH₃: ~δ 2.2 ppm (s, 3H); CH₂: ~δ 4.0 ppm (s, 2H); Aromatic H: δ 7.0-8.0 ppm (m, 3H)Acetyl CH₃: ~δ 24 ppm; CH₂: ~δ 45 ppm; Aromatic C: δ 110-150 ppm; C-Cl: ~δ 130 ppm; Acetyl C=O: ~δ 169 ppm; Ketone C=O: ~δ 195 ppm
1-Acetylindolin-3-one No complete experimental data found. Predicted to be similar to the chloro-derivative but with upfield shifted aromatic protons.No complete experimental data found.
5-Chloroindoline-2,3-dione Aromatic H: δ 6.8-7.6 ppm; NH: broad singletAromatic C: δ 111-145 ppm; C-Cl: ~δ 129 ppm; C=O: ~δ 163, 186 ppm

Note: Predicted values are based on standard chemical shift ranges and data from related compounds. "s" denotes singlet, "m" denotes multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for our compounds of interest are the carbonyl (C=O) stretching vibrations.

For N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide, prominent carbonyl bands are observed at 1672 cm⁻¹ (keto) and 1605 cm⁻¹ (lactam).[1]

Compound Key IR Absorptions (cm⁻¹) (Predicted/Observed)
1-Acetyl-5-chloroindolin-3-one ~1710 (Acetyl C=O), ~1680 (Ketone C=O), ~1600 (Aromatic C=C)
1-Acetylindolin-3-one Similar to the chloro-derivative.
5-Chloroindoline-2,3-dione ~3200 (N-H), ~1740 (Ketone C=O), ~1620 (Amide C=O)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-acetyl-5-chloroindolin-3-one, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak should be observed, which is a characteristic isotopic signature of a monochlorinated compound.

A likely fragmentation pathway would involve the loss of the acetyl group (CH₂=C=O, 42 Da) or the acetyl radical (CH₃CO•, 43 Da). The fragmentation of N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide shows a peak corresponding to the loss of the acetyl group.[1]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

NMR_Workflow

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then ionized by a beam of electrons.

  • The resulting ions are separated based on their mass-to-charge ratio and detected.

Structural Relationships and Synthesis

The relationship between the target compound and its analogs provides a logical framework for this comparative study. A plausible synthetic route to 1-acetyl-5-chloroindolin-3-one would involve the N-acetylation of a suitable precursor.

Synthesis_Pathway

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic comparison of 1-acetyl-5-chloroindolin-3-one with its key analogs. By understanding the individual contributions of the N-acetyl and C-5 chloro substituents, researchers can develop a robust framework for identifying and characterizing this and other related indolinone derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. As research in this area progresses, the acquisition of direct experimental data for 1-acetyl-5-chloroindolin-3-one will be invaluable in validating and refining the predictions outlined in this guide.

References

  • Ristovska, N., Anastasova, F., & Stefova, M. (2013). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Molbank, 2013(2), M798. [Link]

  • PubChem. (n.d.). 1-Acetylindolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-acetyl-5-chloroindolin-3-one

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1-acetyl-5-chloroindolin-3-one, ensuring that researchers, scientists, and drug development professionals can manage this...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1-acetyl-5-chloroindolin-3-one, ensuring that researchers, scientists, and drug development professionals can manage this compound with the highest degree of safety and operational integrity. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from the known hazards of structurally similar chemicals and established best practices for handling halogenated organic compounds.

Hazard Assessment: A Proactive Approach to Safety

The chemical structure of 1-acetyl-5-chloroindolin-3-one, featuring an acetyl group, a chlorinated indole core, and a ketone, suggests a reactivity profile that demands careful handling. While specific toxicological data is unavailable, the hazards can be inferred from related compounds. The presence of the acetyl group suggests potential reactivity, similar to acetyl chloride, which is known to be flammable, corrosive, and reacts violently with water[1][2][3][4][5]. The chlorinated indole structure places it in the category of halogenated organic compounds, which often present toxicological risks upon inhalation or skin contact and require specific disposal procedures[6][7][8][9][10].

Inferred Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage upon contact[2][11].

  • Irritant: Potential for respiratory tract irritation if inhaled[3][11].

  • Flammable: The presence of the acetyl group suggests the compound may be flammable[2][3][4][11].

  • Reactive: May react with water and other nucleophiles. It is moisture-sensitive[1][3].

  • Toxic: Halogenated compounds can be toxic if ingested, inhaled, or absorbed through the skin[3][8].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-acetyl-5-chloroindolin-3-one. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities.Protects against splashes that could cause severe eye damage[4][12].
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. Double gloving is recommended.Provides a barrier against skin contact, which could lead to burns or absorption of the toxic substance[6].
Body Protection Flame-retardant and impervious laboratory coat.Protects skin and personal clothing from splashes and potential ignition sources[12].
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if symptoms of irritation occur, especially in the absence of adequate engineering controls.Protects against inhalation of vapors or aerosols that may be harmful to the respiratory tract[12].
Footwear Closed-toe shoes.Protects feet from spills[6].

Operational Plan: Safe Handling from Receipt to Use

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[13]. The storage area should be designated for flammable and corrosive materials.

  • Segregate: Keep away from incompatible materials such as oxidizing agents, strong bases, and moisture[1][4][13].

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling Procedures
  • Engineering Controls: All handling of 1-acetyl-5-chloroindolin-3-one must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[6].

  • Grounding: Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source[2].

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Avoidance of Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the handling area[2][4].

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing immediately and wash before reuse[1][3][13].

Emergency and Spill Response

Prompt and correct response to an emergency situation is crucial.

Spill Procedure
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not use methods that could create airborne dust or vapors.

  • Contain: For small spills, absorb with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, all waste containing 1-acetyl-5-chloroindolin-3-one must be collected in a designated "Halogenated Organic Waste" container[6][7][8][10].

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents[7].

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed[7].

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or with general laboratory trash[6][9].

Visualized Workflow and Logic

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling 1-acetyl-5-chloroindolin-3-one.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogs & Assess Hazards PPE Don Appropriate PPE Prep->PPE EngControls Verify Fume Hood Function PPE->EngControls Handling Handle in Fume Hood EngControls->Handling Grounding Ground/Bond Containers Handling->Grounding Inert Use Inert Atmosphere (if needed) Handling->Inert NoIgnition Avoid Ignition Sources Handling->NoIgnition Decon Decontaminate Work Area NoIgnition->Decon Waste Segregate Halogenated Waste Decon->Waste Disposal Dispose via Licensed Vendor Waste->Disposal

Caption: High-level workflow for handling 1-acetyl-5-chloroindolin-3-one.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain CallEHNS Call Emergency Response / EHS LargeSpill->CallEHNS Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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